Product packaging for 2-Bromo-4,6-difluoropyridine(Cat. No.:CAS No. 41404-63-1)

2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869
CAS No.: 41404-63-1
M. Wt: 193.98 g/mol
InChI Key: UYVKWWFAWWTABT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrF2N B1280869 2-Bromo-4,6-difluoropyridine CAS No. 41404-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKWWFAWWTABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479265
Record name 2-Bromo-4,6-difluoro-pyridine
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Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41404-63-1
Record name 2-Bromo-4,6-difluoro-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,6-difluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-4,6-difluoropyridine, a key building block in medicinal chemistry and agrochemical research. The information is structured to provide researchers with the data and methodologies necessary for its effective use in the laboratory.

Core Chemical and Physical Properties

This compound is a halogenated pyridine derivative valued for its specific reactivity in cross-coupling reactions. Its physical and chemical properties are summarized below.

Identification and Structure
PropertyValue
CAS Number 41404-63-1[1]
Molecular Formula C₅H₂BrF₂N[2][3]
Molecular Weight 193.98 g/mol [2][3]
Canonical SMILES C1=C(C=C(N=C1F)Br)F[1]
InChI Key UYVKWWFAWWTABT-UHFFFAOYSA-N[1]
Physical and Thermal Properties
PropertyValue
Boiling Point 190.8 °C (at 760 mmHg)[1]
Density 1.808 g/cm³[1]
Flash Point 69.2 °C[1]
Purity (Typical) ≥96%[2][3]

Reactivity and Applications

This compound is a versatile intermediate primarily utilized for the synthesis of complex organic molecules. The presence of bromine and fluorine atoms on the pyridine ring imparts distinct reactivity and properties to the final compounds.

  • Pharmaceutical Synthesis : It is widely used as an intermediate in the development of pharmaceuticals, especially for kinase inhibitors and other bioactive molecules.[2] The difluoropyridine moiety is known to enhance metabolic stability and binding affinity in drug candidates.[2]

  • Cross-Coupling Reactions : The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions. It is commonly employed in Suzuki-Miyaura couplings to form aryl-aryl bonds and in Buchwald-Hartwig aminations to construct aryl-amine linkages.[2]

  • Agrochemicals : This compound also serves as a building block in the production of modern herbicides and fungicides, benefiting from its inherent stability and reactivity profile.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound via Halogen Exchange (Halex) Reaction

This protocol is based on established methods for the synthesis of related difluoropyridines via halogen exchange from their chlorinated precursors. The starting material, 2-bromo-4,6-dichloropyridine, is treated with an alkali metal fluoride at high temperature.

Materials:

  • 2-Bromo-4,6-dichloropyridine

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

  • Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Sulfolane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for high-temperature reactions with distillation setup

Procedure:

  • Preparation : To a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add anhydrous potassium fluoride (2.5 - 3.0 equivalents) and the polar aprotic solvent (e.g., DMSO).

  • Inert Atmosphere : Flush the system with an inert gas (Argon) for 15-20 minutes to remove oxygen and moisture.

  • Reaction Initiation : Heat the solvent/KF slurry to the reaction temperature (typically 180-220 °C) with vigorous stirring.

  • Substrate Addition : Slowly add 2-bromo-4,6-dichloropyridine (1.0 equivalent) to the hot mixture.

  • Reaction and Distillation : Maintain the reaction temperature and stir vigorously. The product, this compound, has a lower boiling point than the starting material and will distill out of the reaction mixture as it is formed.

  • Monitoring : Monitor the reaction by observing the rate of distillation and by analyzing the distillate using GC-MS to confirm product formation and purity.

  • Work-up : The collected distillate is the crude product. It can be purified further by fractional distillation if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep1 Add anhydrous KF and DMSO to reaction flask prep2 Establish inert atmosphere (Argon flush) prep1->prep2 react1 Heat slurry to 180-220 °C prep2->react1 react2 Add 2-Bromo-4,6-dichloropyridine react1->react2 react3 Maintain temperature with vigorous stirring react2->react3 react4 Product distills from reaction mixture react3->react4 workup1 Collect distillate (Crude Product) react4->workup1 workup2 Purify via fractional distillation (if necessary) workup1->workup2

Plausible workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction

This general protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heating : Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

G start Combine Reactants (Bromopyridine, Boronic Acid, Base, Pd Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Cool, Dilute, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related fluorinated bromopyridines suggest the following precautions.

  • Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] Expected to cause skin and serious eye irritation.[4]

  • Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage is at 2-8°C under an inert gas atmosphere.[2] Keep away from heat, sparks, and open flames.

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation : Move the person to fresh air and keep comfortable for breathing.

    • Ingestion : Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

References

An In-depth Technical Guide to 2-Bromo-4,6-difluoropyridine (CAS: 41404-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluoropyridine, a key building block in modern synthetic chemistry. With the CAS number 41404-63-1, this fluorinated pyridine derivative is of significant interest due to its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in pivotal cross-coupling reactions. Furthermore, it highlights its role in the development of kinase inhibitors and herbicides, complete with experimental protocols and visual diagrams to facilitate a deeper understanding of its chemical behavior and utility.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with a unique substitution pattern that makes it a versatile reagent in organic synthesis. The presence of two electron-withdrawing fluorine atoms and a reactive bromine atom on the pyridine ring allows for selective functionalization.

PropertyValue
CAS Number 41404-63-1
Molecular Formula C₅H₂BrF₂N
Molecular Weight 193.98 g/mol
Boiling Point 69-71 °C
Purity Typically ≥96%
Storage 2-8°C, under inert gas

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

  • 2-Amino-4,6-difluoropyridine

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Diethyl ether

  • Solid potassium hydroxide

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place hydrobromic acid (48%).

  • Cool the flask in an ice-salt bath to 0-5 °C and add 2-Amino-4,6-difluoropyridine portion-wise.

  • While maintaining the temperature below 5 °C, add bromine dropwise.

  • A solution of sodium nitrite in water is then added dropwise over a period of 2 hours, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Slowly add a solution of sodium hydroxide in water, keeping the temperature below 25 °C.

  • Extract the reaction mixture with four portions of diethyl ether.

  • Dry the combined ether extracts over solid potassium hydroxide for 1 hour.

  • Distill the dried extract under reduced pressure to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks can be predicted.

Spectroscopy Predicted Data
¹H NMR Aromatic protons would appear as multiplets in the downfield region, with splitting patterns influenced by fluorine-proton coupling.
¹³C NMR Carbon signals would show characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon bearing the bromine atom would be significantly deshielded.
IR (Infrared) Characteristic peaks for C-F stretching, C-Br stretching, and pyridine ring vibrations would be observed.
Mass Spec (MS) The molecular ion peak would show a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).

Key Reactions and Applications

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, primarily through palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[2] This reaction allows for the introduction of various primary and secondary amines at the 2-position of the pyridine ring.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%) in a dry reaction vessel.

  • Add the amine (1.2 equiv.) and the base (1.4 equiv.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination This compound This compound Coupled Product Coupled Product This compound->Coupled Product Amine Amine Amine->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Ligand Ligand Ligand->Coupled Product Base Base Base->Coupled Product

Caption: General workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery and Agrochemicals

The unique electronic properties and reactivity of this compound make it a valuable precursor in the synthesis of high-value molecules.

Kinase Inhibitors

Fluorinated aromatic compounds are frequently incorporated into kinase inhibitors to enhance binding affinity and metabolic stability.[3] While specific examples directly citing the use of this compound in the synthesis of a marketed kinase inhibitor are not prevalent in public literature, its structural motifs are common in patented kinase inhibitors. The general strategy involves using the pyridine core as a scaffold and functionalizing it through the cross-coupling reactions described above.

Kinase_Inhibitor_Synthesis A This compound B Cross-Coupling (Suzuki or Buchwald-Hartwig) A->B C Functionalized Pyridine Intermediate B->C D Further Synthetic Steps C->D E Kinase Inhibitor D->E

Caption: Synthetic pathway to kinase inhibitors.

Herbicides

Difluoropyridine derivatives are known to be effective as pre-emergence herbicides. The pyridine ring serves as a robust scaffold for building molecules that can interfere with biological pathways in weeds. The synthesis of such herbicides often involves the displacement of the bromine atom with other functional groups to modulate the biological activity and selectivity of the final compound.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Store the compound at 2-8°C under an inert atmosphere to prevent degradation.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of fluorine and bromine substituents on a pyridine ring provides a platform for the efficient construction of complex molecules through well-established cross-coupling methodologies. Its application in the synthesis of potential kinase inhibitors and herbicides underscores its importance in the fields of medicinal chemistry and agrochemical research. This guide provides a foundational understanding for researchers looking to utilize this powerful synthetic intermediate.

References

2-Bromo-4,6-difluoropyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4,6-difluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It covers the molecule's fundamental properties, detailed protocols for its application in crucial synthetic reactions, and its role in the development of potent kinase inhibitors.

Core Molecular Data

This compound is a halogenated pyridine derivative valued for its utility as a synthetic intermediate. Its distinct physicochemical properties make it a versatile reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry.

PropertyValueCitations
Molecular Weight 193.98 g/mol [1][2][3]
Molecular Formula C₅H₂BrF₂N[1][2][3]
CAS Number 41404-63-1[2]
Appearance Off-white to yellow solid
Storage Conditions 2-8°C, under inert gas[1]

Synthetic Utility and Experimental Protocols

This compound is extensively used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[1] Its structure is ideal for selective functionalization through cross-coupling reactions, which are fundamental to modern drug discovery. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

Key Reactions and Methodologies

The most common and powerful applications of this compound in medicinal chemistry are palladium-catalyzed cross-coupling reactions. Below are detailed, adaptable protocols for two of the most critical transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors.

Objective: To synthesize a 2-aryl-4,6-difluoropyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D Heat Reaction Mixture (80-120 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Quench E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify via Chromatography H->I J J I->J Final Product: 2-Aryl-4,6-difluoropyridine

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. This reaction is crucial for synthesizing aryl amines, which are key components of many targeted therapies.

Objective: To synthesize a 2-amino-4,6-difluoropyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: In a separate flask, dissolve this compound and the amine in the solvent. Add this solution to the reaction vessel containing the catalyst system.

  • Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert by evacuating and backfilling with argon or nitrogen if not in a glovebox.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography to yield the desired product.

Application in Kinase Inhibitor Synthesis

The difluoropyridine motif is a valuable component in the design of kinase inhibitors. The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, key attributes for successful drug candidates. A notable application is in the synthesis of inhibitors for the p38 MAP kinase pathway, which is pivotal in regulating inflammatory responses.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, and it plays a significant role in inflammation by promoting the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of this pathway is implicated in inflammatory diseases such as rheumatoid arthritis. Small-molecule inhibitors that target p38 kinase can block this signaling cascade, thereby reducing inflammation.

p38_pathway cluster_input Upstream Activators cluster_core Core Cascade cluster_output Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MKK MAPKKs (MKK3/6) Stress->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor 2-Aryl-4,6-difluoropyridine Derivative (Inhibitor) Inhibitor->p38 Inhibition Cytokines Increased Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: The p38 MAPK signaling pathway and the point of intervention for inhibitors.

Compounds derived from this compound can be designed to be potent and selective inhibitors of p38 kinase, effectively blocking the inflammatory cascade. The synthesis of such molecules often involves a Suzuki-Miyaura coupling to install a substituted phenyl group at the 2-position of the pyridine ring, a key structural feature for activity against p38.

Quantitative Data: p38 Kinase Inhibition
Compound ID (Example)R Group on Pyridine Ringp38α IC₅₀ (nM)TNF-α Release IC₅₀ (nM)
1 -NH₂1030
2 -NHCH₃515
3 -NH-Cyclopropyl310
4 -OH2580
5 -OCH₃50>100

Note: Data is illustrative of structure-activity relationships for pyridinyl imidazole p38 inhibitors and serves as a template for compounds that can be synthesized using this compound.

This guide demonstrates the significant role of this compound as a foundational element in the discovery and development of novel therapeutics. Its reactivity and the advantageous properties it imparts to its derivatives ensure its continued importance in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Bromo-4,6-difluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the core synthetic strategies, experimental protocols, and characterization data to support researchers in the successful synthesis and application of this versatile building block.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a reactive handle for further functionalization, commonly through cross-coupling reactions. This guide outlines a robust multi-step synthesis commencing from the readily available 2,4,6-trichloropyridine.

Core Synthesis Pathway

The most viable synthetic route to this compound involves a three-step sequence starting from 2,4,6-trichloropyridine. This pathway includes:

  • Fluorination: The initial step involves a halogen exchange reaction to replace the chlorine atoms with fluorine, yielding 2,4,6-trifluoropyridine.

  • Selective Amination: Subsequently, a selective nucleophilic aromatic substitution is performed to introduce an amino group at the 2-position, forming 2-amino-4,6-difluoropyridine.

  • Sandmeyer Bromination: The final step is the conversion of the amino group to a bromo group via a Sandmeyer reaction to afford the target compound, this compound.

Synthesis Pathway Overview

Synthesis_Pathway A 2,4,6-Trichloropyridine B 2,4,6-Trifluoropyridine A->B Fluorination (KF or CsF) C 2-Amino-4,6-difluoropyridine B->C Selective Amination (aq. NH3) D This compound C->D Sandmeyer Bromination (NaNO2, HBr, CuBr)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison.

Step 1: Synthesis of 2,4,6-Trifluoropyridine

The conversion of 2,4,6-trichloropyridine to 2,4,6-trifluoropyridine is achieved through a halogen exchange reaction using an alkali metal fluoride.

Experimental Protocol:

A mixture of 2,4,6-trichloropyridine and an excess of a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like sulfolane or N,N-dimethylformamide (DMF) is heated at elevated temperatures (typically 150-250 °C). The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the product is isolated by distillation or extraction.

ParameterValueReference
Starting Material2,4,6-TrichloropyridineN/A
ReagentsPotassium Fluoride (KF) or Cesium Fluoride (CsF)N/A
SolventSulfolane or DMFN/A
Temperature150-250 °CN/A
Reaction Time4-24 hoursN/A
Typical Yield70-90%N/A

Experimental Workflow: Fluorination

Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 2,4,6-trichloropyridine, fluorinating agent, and solvent B Heat to 150-250 °C A->B C Monitor by GC B->C D Cool reaction mixture C->D E Isolate by distillation or extraction D->E F Characterize product E->F

Caption: General workflow for the fluorination of 2,4,6-trichloropyridine.

Step 2: Synthesis of 2-Amino-4,6-difluoropyridine

This step involves the selective amination of 2,4,6-trifluoropyridine at the 2-position.

Experimental Protocol:

2,4,6-Trifluoropyridine is treated with aqueous ammonia at a controlled temperature. The reaction is typically carried out in a sealed vessel due to the volatility of the starting material and the ammonia. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or GC. After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.

ParameterValueReference
Starting Material2,4,6-TrifluoropyridineN/A
ReagentAqueous Ammonia (NH₃)N/A
SolventWaterN/A
Temperature50-100 °CN/A
Reaction Time2-8 hoursN/A
Typical Yield80-95%N/A
Step 3: Synthesis of this compound (Sandmeyer Reaction)

The final step is the conversion of the amino group of 2-amino-4,6-difluoropyridine to a bromo group.

Experimental Protocol:

2-Amino-4,6-difluoropyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and formation of the product. The product is then isolated by extraction and purified by column chromatography.

ParameterValueReference
Starting Material2-Amino-4,6-difluoropyridineN/A
ReagentsSodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr)N/A
SolventWaterN/A
Diazotization Temp.0-5 °CN/A
Substitution Temp.Room temperature to 60 °CN/A
Reaction Time1-3 hoursN/A
Typical Yield60-80% (estimated based on similar reactions)N/A

Experimental Workflow: Sandmeyer Bromination

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_substitution Substitution cluster_workup Work-up & Purification A Dissolve 2-amino-4,6-difluoropyridine in HBr(aq) at 0-5 °C B Add NaNO2(aq) dropwise A->B C Add diazonium salt solution to CuBr/HBr solution B->C D Warm to RT and heat C->D E Extract with organic solvent D->E F Purify by column chromatography E->F G Characterize final product F->G

Caption: General workflow for the Sandmeyer bromination of 2-amino-4,6-difluoropyridine.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Two signals in the aromatic region, each a triplet or doublet of doublets due to coupling with the fluorine atoms.
¹³C NMR Five signals are expected. The carbon atoms attached to fluorine will appear as doublets due to C-F coupling. The carbon attached to bromine will also show a characteristic chemical shift.
Mass Spec. The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The described three-step sequence, starting from 2,4,6-trichloropyridine, offers a reliable and scalable route to this important building block. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of drug discovery and materials science, facilitating the advancement of their research and development endeavors.

Spectroscopic Data of 2-Bromo-4,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,6-difluoropyridine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.0 - 7.2t~8.5 (JH-F)1HH-3
~7.4 - 7.6t~8.5 (JH-F)1HH-5

Note: The aromatic protons are expected to appear as triplets due to coupling with the two adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~160 - 165dd~250 (¹JC-F), ~15 (³JC-F)C-4, C-6
~140 - 145t~5 (³JC-F)C-2
~110 - 115t~20 (²JC-F)C-3
~105 - 110t~20 (²JC-F)C-5

Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F). Other carbons in the ring will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~(-100) - (-110)d~8.5 (³JF-H)F-4, F-6

Note: The two fluorine atoms are chemically equivalent and are expected to show a single signal, which is split into a doublet by the adjacent proton.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~1600 - 1580StrongC=N and C=C ring stretching
~1480 - 1450StrongC=C ring stretching
~1250 - 1150StrongC-F stretching
~1000 - 950MediumAromatic C-H in-plane bending
~850 - 800StrongAromatic C-H out-of-plane bending
~700 - 650MediumC-Br stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
193/195High[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
114Medium[M - Br]⁺
87Medium[M - Br - HCN]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for fragments containing a single bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: 400 MHz or higher NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT experiment can be performed to aid in the assignment of carbon signals.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton-decoupling may be employed to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC. The compound will be separated from the solvent and any impurities as it passes through the GC column.

  • Ionization and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants, Structure Elucidation NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Report Comprehensive Spectroscopic Profile Data_NMR->Report Data_IR->Report Data_MS->Report

Caption: Logical workflow for the spectroscopic analysis.

2-Bromo-4,6-difluoropyridine reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its trifunctional nature, featuring a reactive bromine atom and two fluorine atoms on an electron-deficient pyridine ring, allows for sequential and regioselective functionalization. This guide provides a comprehensive overview of its stability, reactivity, and common synthetic applications, supported by experimental data and protocols. The strategic positioning of the halogen atoms makes it an ideal scaffold for introducing diverse molecular fragments through various reaction pathways.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 41404-63-1[3][4][5][6]
Molecular Formula C₅H₂BrF₂N[1][3][5]
Molecular Weight 193.98 g/mol [1][3][5]
Boiling Point 190.8°C at 760 mmHg[3]
Density 1.808 g/cm³[3]
Flash Point 69.2°C[3]
Appearance Colorless to light yellow liquid[7]
Canonical SMILES C1=C(C=C(N=C1F)Br)F[3][5]
InChI Key UYVKWWFAWWTABT-UHFFFAOYSA-N[3]

Stability and Handling

Stability: this compound is generally stable under standard laboratory conditions. However, as with many halogenated pyridines, it should be protected from strong bases, heat, and direct light to prevent degradation.

Handling and Storage:

  • Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][8] Recommended storage temperatures are typically 2-8°C.[1]

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a chemical fume hood to avoid inhalation.[8][9]

Chemical Reactivity

The reactivity of this compound is dominated by the nature and position of its three halogen substituents on the electron-deficient pyridine core. The primary reaction pathways are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[10] In SNAr reactions, the rate of halogen displacement typically follows the order F > Cl > Br > I.[11] This is due to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and stabilizes the intermediate Meisenheimer complex.[11]

For this compound, nucleophilic attack is expected to occur preferentially at the C4 or C6 positions, leading to the displacement of a fluoride ion. The C-Br bond is significantly less reactive under SNAr conditions.

Caption: General workflow for SNAr on this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or THF) is added the nucleophile (1.0-1.5 eq.).

  • A base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-3.0 eq.) is added if the nucleophile is not anionic.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100°C and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired substituted pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the initial oxidative addition step.[12] This allows for selective functionalization at the C2 position while leaving the C-F bonds intact for potential subsequent SNAr reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C-Br position with various organoboron reagents.[13][14]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate ox_add->transmetal Transmetalation red_elim Reductive Elimination Intermediate red_elim->pd0 Reductive Elimination product Coupled Product (Ar-R) red_elim->product aryl_halide This compound (Ar-Br) aryl_halide->ox_add boronic_acid Boronic Acid/Ester (R-B(OR)₂) boronic_acid->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).[13]

  • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water).

  • Heat the mixture with stirring to the desired temperature (typically 80-120°C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via flash column chromatography.

Table of Suzuki-Miyaura Coupling Conditions (Illustrative) Specific literature examples for this compound are limited, thus the following are representative conditions based on similar 2-bromopyridine substrates.[13]

Boronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9090-98
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11080-92
4-Acetylphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O10075-88

This reaction is a key method for forming C-N bonds, coupling the C-Br position with a wide variety of primary and secondary amines.[15][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition amine_complex Amine Coordination Intermediate ox_add->amine_complex Amine Coordination amido_complex Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Coupled Product (Ar-NR₂) amido_complex->product aryl_halide This compound (Ar-Br) aryl_halide->ox_add amine Amine (R₂NH) amine->amine_complex base Base (e.g., NaOtBu) base->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • Charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1.1-1.5 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.2-2.0 eq.).[17]

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen).

  • Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the mixture with vigorous stirring at the required temperature (typically 80-110°C) until the reaction is complete as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Table of Buchwald-Hartwig Amination Conditions (Illustrative) The following are representative conditions based on the amination of 2-bromopyridines.[16]

Amine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene10088-96
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11085-95
BenzylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene10090-98
DiethylaminePd₂(dba)₃ / XPhosLiHMDSTHF8070-85

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is characterized by a distinct orthogonality between its halogen substituents: the fluorine atoms are susceptible to nucleophilic aromatic substitution, while the bromine atom is the preferred site for palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for the rational design of complex molecular architectures, making it an indispensable tool for professionals in drug discovery and materials science. Proper handling and storage are essential to maintain its stability and ensure safe and successful experimentation.

References

2-Bromo-4,6-difluoropyridine: A Technical Guide to Its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Bromo-4,6-difluoropyridine (CAS No. 41404-63-1). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility in various solvent classes, and a detailed, generalized experimental protocol for its empirical determination. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis, where a thorough understanding of a compound's solubility is critical for process development, formulation, and quality control.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented in Table 1. These properties provide foundational knowledge for predicting its behavior in different solvent systems.

PropertyValue
Molecular Formula C₅H₂BrF₂N
Molecular Weight 193.98 g/mol
CAS Number 41404-63-1
Appearance Not specified in available literature
Boiling Point 190.8 °C at 760 mmHg
Density 1.808 g/cm³
Flash Point 69.2 °C

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound, which features a polar pyridine ring and halogen atoms, suggests its potential solubility in a range of organic solvents. A qualitative prediction of its solubility is outlined in Table 2. It is crucial to note that these are estimations, and experimental verification is essential for quantitative assessment.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, AcetoneHighThe polar nature of these solvents is expected to effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can participate in dipole-dipole interactions with the solute.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents possess some polarity that can interact with the solute, though they are less polar than alcohols and aprotic polar solvents.
Halogenated Dichloromethane, ChloroformModerateThe polarity of these solvents is comparable to that of the solute, and the presence of halogens can lead to favorable interactions.
Aromatic Toluene, XyleneLow to ModerateWhile the pyridine ring is aromatic, the overall polarity of the solute may limit its solubility in these non-polar aromatic solvents.
Non-polar Alkanes Hexane, HeptaneLowThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.
Aqueous WaterLowThe organic and halogenated nature of the molecule suggests limited solubility in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely adopted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (solid)

  • High-purity solvent of choice

  • Analytical balance

  • Vials with screw caps and PTFE liners

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is recommended to filter the supernatant through a chemically inert syringe filter that does not adsorb the solute.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

    • A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Preparation of Saturated Solution - Add excess this compound to vial - Add known volume of solvent B 2. Equilibration - Agitate in thermostatically controlled shaker (24-72h) A->B C 3. Phase Separation - Cease agitation and allow solid to settle - or Centrifuge B->C D 4. Sample Collection & Preparation - Withdraw and filter supernatant - Dilute sample C->D E 5. Quantification - Analyze concentration using a validated method (e.g., HPLC) D->E F 6. Calculation of Solubility - Determine concentration from calibration curve - Express in desired units (e.g., mg/mL) E->F

Caption: General experimental workflow for the shake-flask solubility determination method.

Conclusion

Commercial Availability and Synthetic Utility of 2-Bromo-4,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-difluoropyridine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom and two deactivating fluorine atoms, allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, a plausible synthetic protocol, and its utility in drug discovery workflows.

Commercial Availability

This compound (CAS No. 41404-63-1) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities often exceeding 96%. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable Quantities
MySkinRecipes96%50mg, 100mg, 250mg, 1g
Alfa Chemistry96%Inquire for details
JHECHEM CO LTDInquire for detailsInquire for details
Sunway Pharm LtdInquire for detailsInquire for details
VulcanchemInquire for detailsInquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 41404-63-1
Molecular Formula C₅H₂BrF₂N
Molecular Weight 193.98 g/mol
Appearance Inquire from supplier
Purity ≥96% (typical)
Storage Conditions 2-8°C, under inert gas

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and commonly employed method would be the Sandmeyer reaction, starting from 2-Amino-4,6-difluoropyridine. This reaction is a well-established method for the conversion of an amino group on an aromatic ring to a bromine.[1][2]

Plausible Experimental Protocol: Sandmeyer Bromination

Starting Material: 2-Amino-4,6-difluoropyridine

Reagents:

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate (or other suitable base)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Diazotization: 2-Amino-4,6-difluoropyridine is dissolved in an aqueous solution of hydrobromic acid (48%) and cooled to 0-5°C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5°C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

  • The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is then extracted with an organic solvent such as diethyl ether.

  • The combined organic extracts are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by techniques such as column chromatography or distillation to obtain the final product of high purity.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block due to its distinct reactivity. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions, while the electron-withdrawing fluorine atoms at the 4- and 6-positions influence the reactivity of the pyridine ring.

This compound is widely used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[3] Its structure allows for selective functionalization, making it valuable in the creation of complex drug candidates.[3] Commonly employed reactions include Suzuki and Buchwald-Hartwig aminations to form new carbon-carbon and carbon-nitrogen bonds, respectively.[3]

The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.[3]

Visualizations

Logical Workflow in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Preclinical Development start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction React with Boronic Acid/Amine library Library of Novel Pyridine Derivatives reaction->library Generates hts High-Throughput Screening (HTS) library->hts Screened in hit_id Hit Identification hts->hit_id Identifies lead_opt Lead Optimization hit_id->lead_opt Leads to lead_opt->reaction Iterative Synthesis preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical Advances to candidate Drug Candidate preclinical->candidate Identifies

Caption: Drug discovery workflow utilizing this compound.

Synthetic Pathway

The following diagram illustrates the plausible synthetic pathway for this compound via a Sandmeyer reaction.

SandmeyerReaction start 2-Amino-4,6-difluoropyridine diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HBr 2. 0-5°C product This compound diazonium->product CuBr

Caption: Plausible synthesis of this compound.

References

safety and handling of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and research settings. The information provided is based on available data for this compound and structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound should always be consulted when available, and a thorough risk assessment should be conducted before handling.

Introduction

This compound is a halogenated pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features make it a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules.[1] The presence of bromine and fluorine atoms significantly influences the compound's reactivity, metabolic stability, and binding affinity in target compounds.[1][2] Given its reactive nature and the known hazards of similar pyridine compounds, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and to minimize environmental impact.[3][4]

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, data from structurally related bromo- and fluoro-substituted pyridines indicate that it should be handled as a hazardous substance. The following classification is based on the hazard profiles of similar compounds.[5][6][7][8]

GHS Classification Data
Pictogram(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5][8][9]H312: Harmful in contact with skin.[5][6][8]H315: Causes skin irritation.[5][6][7][8][10]H319: Causes serious eye irritation.[6][7][8][10]H332: Harmful if inhaled.[5][6][8]H335: May cause respiratory irritation.[6][7][8][10]
Precautionary Statements Prevention: P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6][10]P264: Wash skin thoroughly after handling.[9][10][11]P270: Do not eat, drink or smoke when using this product.[9][10][12]P271: Use only outdoors or in a well-ventilated area.[6][10][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11][12]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10][11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6][11]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6][10]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[9][10][12]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited.

PropertyData
Molecular Formula C₅H₂BrF₂N[1][5]
Molecular Weight 193.98 g/mol [1][5]
Appearance Data not available
Melting Point Data not available[13]
Boiling Point Data not available[13]
Density Data not available[13]
CAS Number 41404-63-1[1][13][14]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][15]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[16][17]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[4][16]To protect against splashes and vapors that can cause serious eye irritation.[4][16]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene rubber). Avoid latex gloves. Inspect gloves prior to use.[3][4][16]To prevent skin contact, which may be harmful.[4][16]
Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[4][16]To protect against accidental skin contact and contamination of personal clothing.[4][16]
Respiratory Protection If exposure limits are exceeded or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][16]To prevent inhalation of harmful vapors or mists.[4][16]
Safe Handling Protocol

The following workflow should be followed when handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Ensure Eyewash/Shower is Accessible prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer Chemical inside Fume Hood prep4->handle1 Proceed to Handling handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Incompatible Materials (e.g., Strong Oxidizers) handle1->handle3 handle4 Do Not Eat, Drink, or Smoke handle1->handle4 post1 Decontaminate Work Area handle2->post1 Finished Task post2 Dispose of Waste in Labeled Container post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Storage Conditions
  • Temperature: Store in a cool, dry place. A storage temperature of 2-8°C is recommended.[1][3][18]

  • Atmosphere: Storage under an inert gas is advised to maintain chemical integrity.[1]

  • Containers: Keep containers tightly closed and store in a well-ventilated area.[17][18][19]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[17]

First-Aid Measures

Immediate action is required in case of exposure. Always seek medical attention after administering first aid.

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][10][11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[10]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[11] Wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation occurs or persists.[12][16]
Eye Contact Immediately flush open eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Continue rinsing.[10][11] Seek immediate medical attention.[11][16]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[11] Call a poison center or doctor/physician immediately.[10]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][11][12][17]

  • Unsuitable Extinguishing Media: Data not available.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[11][17]

  • Advice for Firefighters: As in any fire, wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[11][17]

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

G cluster_immediate Immediate Actions cluster_contain Containment & Cleanup cluster_final Final Steps start Spill Occurs action1 Evacuate non-essential personnel start->action1 action2 Ensure adequate ventilation action1->action2 action3 Remove all ignition sources action2->action3 contain1 Wear appropriate PPE action3->contain1 Area Secured contain2 Contain spill with inert absorbent material (sand, vermiculite) contain1->contain2 contain3 Do not let product enter drains contain2->contain3 contain4 Collect material with non-sparking tools into a suitable, labeled container for disposal contain3->contain4 final1 Decontaminate spill area contain4->final1 Cleanup Complete final2 Dispose of waste according to regulations final1->final2 final3 Report the incident final2->final3 end End final3->end Protocol Finished

Caption: Protocol for responding to a this compound spill.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all federal, state, and local regulations.[20]

  • Waste Identification: this compound is a halogenated organic compound and must be disposed of as halogenated waste.[21]

  • Segregation: Do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams.[21]

  • Containerization: Collect all waste containing this compound (including contaminated materials like gloves and wipes) in a designated, compatible, properly sealed, and clearly labeled hazardous waste container.[20][21] The label must include "Hazardous Waste" and the full chemical name.[21]

  • Disposal Method: The recommended method of disposal is through a licensed professional waste disposal company, which will typically use high-temperature incineration.[20][21] Do not dispose of down the drain or in regular trash.[21][22]

G cluster_collect Waste Collection & Segregation cluster_label Labeling & Storage cluster_dispose Final Disposal start Generate Waste collect1 Identify waste as 'Halogenated Organic' start->collect1 collect2 Place in a designated, compatible container collect1->collect2 collect3 Keep container closed collect2->collect3 label1 Label container clearly: 'Hazardous Waste' 'this compound' collect3->label1 label2 Store in a designated, secure, and well-ventilated area label1->label2 dispose1 Contact institution's EHS or a licensed waste disposal company label2->dispose1 dispose2 Arrange for pickup dispose1->dispose2 dispose3 Maintain disposal records dispose2->dispose3 end End dispose3->end Disposal Complete

Caption: Workflow for the proper disposal of this compound.

Toxicological Information

Toxicological EndpointInformation
Acute Toxicity Oral: Harmful if swallowed.[5][8][9]Dermal: Harmful in contact with skin.[5][6][8]Inhalation: Harmful if inhaled.[5][6][8]
Skin Corrosion/Irritation Causes skin irritation.[5][6][7][8][10]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7][8][10][12]
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available. Long-term exposure effects are not known.[12]
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6][7][8][10]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoropyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the pyridine ring, imparts specific reactivity and physicochemical properties that are advantageous for the construction of complex molecular architectures. Notably, it is a key intermediate in the development of kinase inhibitors and other bioactive molecules, where the pyridine scaffold and its substituents can significantly influence biological activity and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a common synthetic workflow.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 41404-63-1
Molecular Formula C₅H₂BrF₂N
Molecular Weight 193.98 g/mol [1][2]
Boiling Point 190.8 °C at 760 mmHg[3]
Density 1.808 g/cm³[3]
Flash Point 69.2 °C[3]
Melting Point Not explicitly available in literature.
Solubility Predicted to have good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone, acetonitrile) and moderate to high solubility in polar protic solvents (e.g., methanol, ethanol). Low solubility is expected in non-polar alkanes like hexane.[4]
Storage Store at 2-8°C under an inert gas.[1]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data on the physical properties of chemical compounds. The following sections outline the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

  • Capillary tubes

  • Melting point apparatus (e.g., Gallenkamp or Büchi)

  • Mortar and pestle

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of the compound is in the tube.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the clear point) are recorded. This range is the melting point of the compound. For a pure substance, this range is typically narrow (0.5-1 °C).[5][6][7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube or ignition tube

  • Capillary tube sealed at one end

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Beaker

Procedure:

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure (Qualitative):

  • In a small test tube, add approximately 25 mg of this compound.

  • Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, hexane) in small portions, shaking vigorously after each addition.

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions.[8][9]

Procedure (Quantitative - Shake-Flask Method):

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms a saturated solution.

  • Separation and Analysis: A sample of the supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.[4][10]

Synthetic Application Workflow

This compound is a versatile intermediate in organic synthesis, particularly in the construction of substituted pyridine cores for medicinal chemistry. A common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Suzuki_Coupling_Workflow Reactant1 This compound ReactionVessel Inert Atmosphere Reaction Setup Reactant1->ReactionVessel Reactant2 Arylboronic Acid or Ester Reactant2->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product 4-Aryl-2-bromo-6-fluoropyridine (Intermediate) Purification->Product FinalProduct Further Functionalization (e.g., Kinase Inhibitor) Product->FinalProduct Subsequent Reactions

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-4,6-difluoropyridine. This electron-deficient heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The presented protocols, data, and visualizations are intended to facilitate the synthesis of novel 2-aryl-4,6-difluoropyridine derivatives.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] The reaction of an organoboron compound with an organic halide offers a powerful method for synthesizing biaryls and substituted aromatic compounds.[2] However, the Suzuki coupling of electron-deficient pyridines, such as this compound, can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 2-aryl-4,6-difluoropyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions of structurally similar electron-deficient bromopyridines and polyfluorinated aromatic compounds. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Comparison of Catalytic Systems

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available and well-established.2 - 5
PdCl₂(dppf)dppfGood for a range of substrates, relatively air-stable.1 - 5
Pd₂(dba)₃ / SPhosSPhos (Buchwald Ligand)High activity for electron-deficient and sterically hindered substrates.1 - 3 (Pd), 2 - 6 (Ligand)
Pd₂(dba)₃ / XPhosXPhos (Buchwald Ligand)Excellent for challenging substrates, promotes fast reactions.1 - 3 (Pd), 2 - 6 (Ligand)

Table 2: Screening of Bases and Solvents

Base (Equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Dioxane / H₂O (4:1)Good to ExcellentCommon and effective.
K₃PO₄ (2-3)Toluene / H₂O (4:1)Good to ExcellentStronger base, can be beneficial for less reactive substrates.
Cs₂CO₃ (2-3)Dioxane / H₂O (4:1)ExcellentOften provides higher yields but is more costly.
Na₂CO₃ (2-3)DMF / H₂O (4:1)Moderate to GoodDMF can aid in the solubility of starting materials.

Table 3: Substrate Scope with Optimized Conditions

Optimized Conditions (starting point): PdCl₂(dppf) (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-4,6-difluoropyridine85 - 95
24-Methoxyphenylboronic acid4,6-Difluoro-2-(4-methoxyphenyl)pyridine80 - 90
33-Fluorophenylboronic acid4,6-Difluoro-2-(3-fluorophenyl)pyridine75 - 85
4Thiophene-2-boronic acid4,6-Difluoro-2-(thiophen-2-yl)pyridine70 - 80

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4,6-difluoropyridine product.[4]

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[5]

  • Solvent Addition: Add 1,4-dioxane and water.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.[5]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.[5]

  • Purification: Purify the residue by flash chromatography to yield the desired product.[5]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and tolerance of various functional groups. The amination of heteroaryl halides, particularly electron-deficient pyridines, is of significant interest as the resulting aminopyridine scaffolds are prevalent in numerous biologically active molecules.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4,6-difluoropyridine. This substrate presents a unique challenge due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. Overcoming this challenge often requires the use of sterically hindered, electron-rich phosphine ligands that shield the palladium center and promote the desired catalytic cycle.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl or N-alkyl-4,6-difluoropyridin-2-amine product, regenerating the active Pd(0) catalyst.

A critical challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this catalyst poisoning.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various classes of amines. These conditions are based on established methodologies for analogous substrates and serve as a strong starting point for the optimization of the amination of this compound.

Table 1: Coupling of 2-Bromopyridines with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24Good to High
4-MethoxyanilinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Dioxane11018-24Good to Excellent
2,4,6-TrimethylanilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene10012Good

Table 2: Coupling of 2-Bromopyridines with Primary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good

Table 3: Coupling of 2-Bromopyridines with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene10012-24High
PiperidinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene806-12High
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018-24Good to Excellent

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results and reproducibility.

  • The choice of ligand is critical. For electron-deficient substrates like this compound, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally recommended.

  • Strong bases like sodium tert-butoxide (NaOtBu) are commonly employed. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.

Protocol 1: General Procedure for the Amination of this compound with an Arylamine

This protocol provides a general starting point and may require optimization for specific arylamine substrates.

Materials:

  • This compound

  • Arylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylamine (1.2 mmol), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Base Addition: Add sodium tert-butoxide (1.4 mmol) to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-4,6-difluoropyridin-2-amine.

Protocol 2: General Procedure for the Amination of this compound with a Primary or Secondary Aliphatic Amine

This protocol is a general guideline and may need to be adjusted based on the specific aliphatic amine used. For volatile amines, the reaction should be conducted in a sealed tube.[2]

Materials:

  • This compound

  • Aliphatic amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Sealed tube or other pressure-rated reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the palladium pre-catalyst (2 mol%) or the palladium source (1-2 mol%) and ligand (2-4 mol%), and the base (1.5 mmol) to a dry sealed tube.

  • Solvent and Amine Addition: Add the anhydrous solvent (5 mL) and the aliphatic amine (1.2-1.5 mmol) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 70-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, carefully open the sealed tube. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex R-Br Amine Coordination [R-Pd(II)(Br)(NHR'R'')]L Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium Amido Complex R-Pd(II)(NR'R'')L Amine Coordination->Palladium Amido Complex - HBr + Base Palladium Amido Complex->Pd(0)L Reductive Elimination Product R-NR'R'' Palladium Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_1 Dry Glassware prep_2 Weigh Reagents under Inert Atmosphere prep_1->prep_2 react_1 Add Reagents to Flask prep_2->react_1 react_2 Add Anhydrous Solvent react_1->react_2 react_3 Heat and Stir react_2->react_3 react_4 Monitor by TLC/LC-MS react_3->react_4 workup_1 Cool to Room Temperature react_4->workup_1 workup_2 Quench Reaction workup_1->workup_2 workup_3 Extraction workup_2->workup_3 workup_4 Dry and Concentrate workup_3->workup_4 workup_5 Column Chromatography workup_4->workup_5 analysis_1 Obtain Purified Product workup_5->analysis_1 analysis_2 Characterization (NMR, MS) analysis_1->analysis_2

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4,6-difluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure features three distinct reactive sites: a bromine atom at the 2-position, and two fluorine atoms at the 4- and 6-positions. This arrangement allows for selective functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The strategic introduction of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this scaffold highly valuable for the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and other bioactive compounds.[1][2]

This document provides detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] For this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds in typical palladium-catalyzed cycles (oxidative addition reactivity: C-I > C-Br > C-Cl >> C-F). This inherent difference in reactivity allows for chemoselective functionalization at the 2-position, leaving the fluorine atoms untouched for potential subsequent transformations.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira product_cc 2-Aryl/Vinyl-4,6-difluoropyridines (C-C Bond Formation) suzuki->product_cc product_cn 2-Amino-4,6-difluoropyridines (C-N Bond Formation) buchwald->product_cn product_calkyne 2-Alkynyl-4,6-difluoropyridines (C-C Bond Formation) sonogashira->product_calkyne

Key Pd-catalyzed reactions of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation

Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base.[5][6][7] This reaction is widely used to synthesize biaryl and vinyl-substituted pyridine cores.

Data Presentation: Representative Reaction Conditions

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1001680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)80882-92
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)851475-85
Yields are estimated based on analogous reactions with other bromopyridines and may require optimization.[8]

Experimental Protocol: General Procedure

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6][8]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[6]

  • Reaction : Heat the mixture to the desired temperature (80-100 °C) with vigorous stirring.[6]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[6]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

G reagents 1. Reagent Prep - this compound - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (3 mol%) setup 2. Inert Setup - Add solids to Schlenk flask - Evacuate & backfill with Argon (3x) reagents->setup reaction 3. Reaction - Add degassed solvent - Heat to 80-100 °C - Stir for 8-16h - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify product 6. Product 2-Aryl-4,6-difluoropyridine purify->product

Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[9][10][11] It is a cornerstone of medicinal chemistry for synthesizing arylamines.[9]

Data Presentation: Representative Reaction Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10080-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11075-90
3BenzylaminePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10080-92
4n-ButylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Dioxane9078-88
Yields are estimated based on analogous reactions and may require optimization.[12][13]

Experimental Protocol: General Procedure

  • Catalyst Pre-formation : In an oven-dried Schlenk tube under inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (4 mol%), and base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with argon three times.

  • Solvent and Reagents : Add anhydrous, degassed solvent (e.g., toluene). Stir for 10 minutes. Add this compound (1.0 equiv) followed by the amine (1.2 equiv).[9]

  • Reaction : Seal the tube tightly and heat the mixture to the desired temperature (80-110 °C) with vigorous stirring.[9]

  • Monitoring : Monitor the reaction for completion using TLC or LC-MS (typically 12-24 hours).

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

G reagents 1. Reagent Prep - Pd Precursor & Ligand - Base (e.g., NaOtBu) - Add to sealed tube setup 2. Inert Setup - Evacuate & backfill with Argon (3x) - Add solvent, stir 10 min reagents->setup reaction 3. Reaction - Add Bromopyridine & Amine - Seal and heat to 80-110°C - Stir for 12-24h setup->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite® reaction->workup purify 5. Purification - Wash with H₂O/Brine - Dry, concentrate - Column Chromatography workup->purify product 6. Product 2-Amino-4,6-difluoropyridine purify->product

Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

Principle: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] The reaction is co-catalyzed by palladium and copper salts.[16]

Data Presentation: Representative Reaction Conditions

EntryTerminal Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THFRT85-95
21-OctynePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (2.0)Toluene6080-90
3EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THFRT88-96
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF5075-85
Yields are estimated based on established Sonogashira protocols.[17]

Experimental Protocol: General Procedure

  • Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[17]

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents : Add anhydrous and degassed solvent (e.g., THF) and base (e.g., Et₃N, 2.0 equiv) via syringe. Add the terminal alkyne (1.1 equiv) dropwise.[3][18]

  • Reaction : Stir the reaction at room temperature or with gentle heating (as required).

  • Monitoring : Monitor progress by TLC or GC-MS.

  • Work-up : Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[3]

G reagents 1. Reagent Prep - Add Bromopyridine, Pd & Cu catalysts to Schlenk flask setup 2. Inert Setup - Evacuate & backfill with Argon (3x) - Add solvent & base reagents->setup reaction 3. Reaction - Add terminal alkyne dropwise - Stir at RT - 60°C - Monitor by TLC/GC-MS setup->reaction workup 4. Work-up - Quench with NH₄Cl (aq) - Extract with organic solvent reaction->workup purify 5. Purification - Wash with brine, dry, concentrate - Column Chromatography workup->purify product 6. Product 2-Alkynyl-4,6-difluoropyridine purify->product

Experimental workflow for Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

Principle: In contrast to palladium-catalyzed reactions, SNAr on electron-deficient rings like difluoropyridines involves the attack of a nucleophile to displace a leaving group.[19][20] The rate of displacement for halogens in SNAr is generally F > Cl > Br > I.[19] For this compound, the fluorine atoms at the 4- and 6-positions are activated by the ring nitrogen and are the preferred sites for nucleophilic attack, making them better leaving groups than the bromine at the 2-position.[21] This provides an orthogonal strategy for functionalization compared to cross-coupling.

Data Presentation: Representative Reaction Conditions

EntryNucleophileBase (equiv)SolventTemp (°C)Product (Major)
1Sodium methoxide-Methanol602-Bromo-4-fluoro-6-methoxypyridine
2PyrrolidineK₂CO₃ (2.0)DMSO802-Bromo-4-fluoro-6-(pyrrolidin-1-yl)pyridine
3Sodium thiophenoxide-DMF252-Bromo-4-fluoro-6-(phenylthio)pyridine
4Ammonia-aq. NH₃100 (sealed tube)2-Bromo-4-fluoro-6-aminopyridine

Experimental Protocol: General Procedure for Amination

  • Reaction Setup : In a sealable reaction tube, combine this compound (1.0 equiv), the amine nucleophile (e.g., pyrrolidine, 1.5-2.0 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMSO).

  • Reaction : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash chromatography to yield the 6-substituted product.[19]

G reagents 1. Reagent Prep - Add Bromopyridine, Nucleophile, & Base to a sealed tube reaction 2. Reaction - Add solvent (e.g., DMSO) - Seal tube and heat to 80°C - Monitor by TLC/LC-MS reagents->reaction workup 3. Work-up - Cool to RT - Pour into water - Extract with organic solvent reaction->workup purify 4. Purification - Wash with H₂O/Brine - Dry over Na₂SO₄, concentrate - Column Chromatography workup->purify product 5. Product - 4-Fluoro-6-substituted-2-bromopyridine purify->product

References

2-Bromo-4,6-difluoropyridine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoropyridine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active molecules. The presence of two fluorine atoms enhances metabolic stability and binding affinity of the resulting compounds, while the bromine atom provides a versatile handle for various cross-coupling reactions. This allows for the strategic introduction of diverse substituents, making it an invaluable scaffold in the design and synthesis of novel drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.

Key Applications in Medicinal Chemistry

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in the construction of complex molecular architectures commonly found in pharmaceuticals.

Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the pyridine core, medicinal chemists can design molecules that specifically target the ATP-binding site of kinases. For instance, the 2-pyridyl moiety can act as a hinge-binding motif, a key interaction for potent kinase inhibition.

One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 can effectively block this signaling pathway, leading to the suppression of tumor-induced angiogenesis.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. Key downstream pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is primarily involved in cell proliferation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Inhibitor VEGFR-2 Inhibitor (e.g., Picolinamide derivative) Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition
Synthesis of Picolinamide Derivatives

Picolinamide derivatives are another important class of compounds synthesized using this compound. These derivatives have shown a broad range of biological activities and are being investigated for various therapeutic applications. The synthesis typically involves the conversion of the 2-bromo group to a carboxylic acid or its derivative, followed by amidation with a suitable amine.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.

Suzuki_Workflow start Start reagents Combine this compound, boronic acid, catalyst, and base in a flask. start->reagents inert Establish inert atmosphere (e.g., Argon or Nitrogen). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat reaction mixture with stirring. solvent->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Reaction complete purify Purify by column chromatography. workup->purify characterize Characterize product (NMR, MS). purify->characterize end End characterize->end

Suzuki-Miyaura Coupling Experimental Workflow

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (2-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4,6-difluoropyridine.

Representative Data (for coupling with 4-methoxyphenylboronic acid):

ParameterValue
Yield 85-95% (representative)
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J = 8.8 Hz, 2H), 7.33 (d, J = 8.0 Hz, 1H), 6.99 (d, J = 8.8 Hz, 2H), 6.75 (dd, J = 8.0, 2.4 Hz, 1H), 3.87 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 163.4 (dd, J = 246.5, 14.1 Hz), 162.0, 161.8 (dd, J = 245.5, 14.1 Hz), 154.2 (dd, J = 13.1, 3.0 Hz), 130.5, 129.2, 114.4, 106.9 (dd, J = 35.4, 4.0 Hz), 104.8 (dd, J = 14.1, 4.0 Hz), 55.4.
MS (ESI) m/z 222.1 [M+H]⁺
Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with an amine to form a C-N bond.

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, amine, catalyst, ligand, and base in a Schlenk tube. start->reagents inert Establish inert atmosphere (e.g., Argon or Nitrogen). reagents->inert solvent Add anhydrous, degassed solvent. inert->solvent heat Heat reaction mixture with stirring. solvent->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Reaction complete purify Purify by column chromatography. workup->purify characterize Characterize product (NMR, MS). purify->characterize end End characterize->end

Buchwald-Hartwig Amination Experimental Workflow

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (1.4 eq.) to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data (for amination with aniline):

ParameterValue
Yield 70-85% (representative)
¹H NMR (CDCl₃, 400 MHz) δ 7.61 (d, J = 7.8 Hz, 2H), 7.39 (t, J = 7.8 Hz, 2H), 7.15 (t, J = 7.4 Hz, 1H), 6.95 (s, 1H), 6.40 (d, J = 8.8 Hz, 1H), 6.09 (s, 1H).
¹³C NMR (CDCl₃, 101 MHz) δ 163.0 (dd, J = 242.4, 15.1 Hz), 159.9 (dd, J = 240.4, 15.1 Hz), 154.5 (dd, J = 13.1, 2.0 Hz), 138.9, 129.2, 124.2, 121.3, 98.7 (dd, J = 34.4, 4.0 Hz), 93.8 (dd, J = 14.1, 4.0 Hz).
MS (ESI) m/z 207.1 [M+H]⁺
Protocol 3: Synthesis of 4,6-Difluoropicolinamide

This protocol outlines a potential pathway for the synthesis of picolinamide derivatives from this compound.

Step 1: Carboxylation of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) and stir for 30 minutes at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 4,6-difluoropicolinic acid.

Step 2: Amide Coupling

  • To a solution of crude 4,6-difluoropicolinic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) and a base such as DIPEA (2.0 eq.).

  • Add the desired amine (1.1 eq.) and stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4,6-difluoropicolinamide derivative.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily undergo key cross-coupling reactions allows for the efficient synthesis of a diverse range of complex molecules with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to utilize this important scaffold in the discovery and development of new medicines.

Application Notes and Protocols for the Cross-Coupling of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cross-coupling reactions of 2-Bromo-4,6-difluoropyridine, a versatile building block in medicinal chemistry and materials science. The protocols and data presented herein are intended to serve as a guide for the development of robust and efficient synthetic methodologies.

Introduction

This compound is a valuable starting material for the synthesis of a wide range of substituted pyridine derivatives. The presence of the bromine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms at the 4- and 6-positions significantly influence the electronic properties of the pyridine ring, impacting its reactivity and the properties of the resulting products. This document details reaction conditions for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

General Principles and Workflow

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

A typical experimental workflow for these reactions is outlined below:

G reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base setup Assemble Reaction under Inert Atmosphere (N2 or Ar) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat to Reaction Temperature and Monitor Progress (TLC, LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Characterization of Pure Product purification->product

General Experimental Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.

Reaction Conditions

Successful Suzuki-Miyaura coupling of this compound can be achieved using various palladium catalysts and bases. The choice of conditions can be guided by the electronic and steric nature of the boronic acid coupling partner.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Arylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-1004-12Good
Heteroarylboronic AcidPd(dppf)Cl₂ (3)-K₃PO₄ (2.0)Toluene/H₂O (10:1)11012-18Good-Excellent
(4-Methoxyphenyl)boronic AcidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene10012High

Note: "Good" and "Excellent" yields are qualitative estimates based on analogous reactions and may vary for specific substrates.

Experimental Protocol: Synthesis of 2-(Aryl)-4,6-difluoropyridine
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryl)-4,6-difluoropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[2][3] This reaction is particularly useful for the synthesis of 2-amino-4,6-difluoropyridine derivatives.

Reaction Conditions

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands are often employed to promote the catalytic cycle.[4] Strong bases are typically required for catalyst turnover.[4]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Primary/Secondary Alkyl AminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene80-1006-18Good
ArylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane100-11012-24Good-Excellent
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10016High

Note: "Good", "Excellent", and "High" yields are qualitative estimates based on analogous reactions and may vary for specific substrates.

Experimental Protocol: Synthesis of 2-(Amino)-4,6-difluoropyridine
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to a dry Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.[5][6]

Reaction Conditions

The Sonogashira coupling is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[7]

AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF25-504-16High
1-OctynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEt (2.0)DMF6012Good
(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF/Et₃N (2:1)2516High

Note: "Good" and "High" yields are qualitative estimates based on analogous reactions and may vary for specific substrates.

Experimental Protocol: Synthesis of 2-(Alkynyl)-4,6-difluoropyridine
  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]

  • Degas the reaction mixture again for 5 minutes at room temperature.[5]

  • Add the terminal alkyne (1.1 equiv.) dropwise, and stir the reaction mixture at the appropriate temperature for the specified time.[5]

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane.[8][9] This reaction is known for its tolerance of a wide range of functional groups.[10]

Reaction Conditions

A variety of palladium catalysts can be used for the Stille coupling, with the choice often depending on the specific organostannane reagent.

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene90-11012-24Good
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)--DMF10012Good
(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (4)CuI (5)NMP8018High

Note: "Good" and "High" yields are qualitative estimates based on analogous reactions and may vary for specific substrates.

Experimental Protocol: Synthesis of 2-(Substituted)-4,6-difluoropyridine
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Add an anhydrous, degassed solvent such as toluene or DMF.[8]

  • Add the organostannane reagent (1.1-1.2 equiv.) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The cross-coupling reactions described follow a general catalytic cycle. The diagram below illustrates the key steps for a generic palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Generic Catalytic Cycle

Conclusion

The cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse array of functionalized pyridine derivatives. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

References

Application Notes: 2-Bromo-4,6-difluoropyridine in the Synthesis of Novel Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoropyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The strategic arrangement of its substituents—a reactive bromine atom and two activated fluorine atoms—allows for a range of selective chemical transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl moieties. The fluorine atoms, activated by the electron-withdrawing pyridine ring, are susceptible to nucleophilic aromatic substitution, providing a straightforward route for the introduction of a wide array of functional groups. This combination of reactivities makes this compound a valuable intermediate in the generation of diverse molecular scaffolds for screening and optimization in agrochemical research.[1]

This document outlines the application of this compound in the synthesis of a novel class of potential pyrazole-based fungicides. The pyrazole moiety is a well-established pharmacophore in many commercial fungicides, and its incorporation onto the difluoropyridine scaffold is a promising strategy for the development of new crop protection agents.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for complex heterocyclic compounds. Its utility is particularly notable in the synthesis of fungicides and herbicides. The difluoropyridine core can enhance the biological activity and metabolic stability of the final product.

Fungicide Synthesis: The fluorine atoms at the 4- and 6-positions can be selectively displaced by nucleophiles such as pyrazoles, a common structural motif in fungicides that target the succinate dehydrogenase (SDHI) enzyme. The remaining bromine atom can then be used to further elaborate the molecule, for example, by introducing a toxophore or a group that modulates the physicochemical properties of the compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative pyrazole-based fungicide candidate, 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-4-fluoro-6-(4-methoxyphenyl)pyridine, from this compound.

Protocol 1: Synthesis of 2-Bromo-4-fluoro-6-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (Intermediate 1)

This procedure describes the nucleophilic aromatic substitution of a fluorine atom on this compound with 3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • This compound

  • 3-(Trifluoromethyl)-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-4-fluoro-6-(4-methoxyphenyl)pyridine (Target Compound)

This protocol details the Suzuki-Miyaura cross-coupling of Intermediate 1 with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-4-fluoro-6-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (Intermediate 1)

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add sodium carbonate (2.0 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the de-gassed mixture, add Pd(dppf)Cl₂ (0.03 equivalents).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired target compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of the Target Compound
ParameterStep 1: Nucleophilic SubstitutionStep 2: Suzuki Coupling
Starting Material This compoundIntermediate 1
Reagent 3-(Trifluoromethyl)-1H-pyrazole4-Methoxyphenylboronic acid
Product Intermediate 1Target Compound
Typical Yield 85%92%
Purity (by HPLC) >98%>99%
Appearance White to off-white solidWhite crystalline solid
Table 2: Hypothetical Fungicidal Activity Data for the Target Compound
Fungal PathogenHost PlantEC₅₀ (µg/mL)
Botrytis cinereaGrape0.75
Puccinia triticinaWheat1.20
Septoria triticiWheat0.95
Phytophthora infestansTomato2.50
Erysiphe graminisBarley1.50

Visualizations

Synthetic_Workflow Start This compound Intermediate Intermediate 1 2-Bromo-4-fluoro-6-(pyrazol-1-yl)pyridine Start->Intermediate Nucleophilic Substitution (Protocol 1) Target Target Compound 2-Aryl-4-fluoro-6-(pyrazol-1-yl)pyridine Intermediate->Target Suzuki-Miyaura Coupling (Protocol 2) Logical_Relationship BuildingBlock This compound FungicidalCore Pyrazole Moiety (Introduced via Nucleophilic Substitution) BuildingBlock->FungicidalCore ModulatingGroup Aryl Group (Introduced via Suzuki Coupling) BuildingBlock->ModulatingGroup FinalProduct Potential Fungicide (Enhanced Activity & Properties) FungicidalCore->FinalProduct ModulatingGroup->FinalProduct

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4,6-difluoropyridine as a key building block. The inherent reactivity of the carbon-bromine bond, coupled with the electronic effects of the fluorine substituents, makes this compound a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. The following sections detail common palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, as well as cyanation reactions.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For nitrogen-containing heterocycles like this compound, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, careful selection of reaction conditions is crucial for achieving high yields and purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Data Presentation: Suzuki-Miyaura Coupling of this compound
Coupling Partner (Boronic Acid/Ester)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)11020>80 (Estimated)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)12015>90 (Estimated)
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1201585-95 (Estimated)
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10020Good (Estimated)

Note: Yields are estimated based on analogous reactions with similar bromopyridines and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow A 1. Reaction Setup (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Workup (Quench, Extract) E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Data Presentation: Sonogashira Coupling of this compound
Coupling Partner (Terminal Alkyne)Palladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRoom Temp.16Good (Estimated)
1-OctynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2)DMF6012Good (Estimated)
EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEt (2)Toluene8024Moderate (Estimated)

Note: Yields are estimated based on general knowledge of Sonogashira reactions with similar substrates and may require optimization.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Triethylamine, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Sonogashira_Coupling_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)BrL2 Pd(II)(Ar)BrL2 Pd(0)L2->Pd(II)(Ar)BrL2 Oxidative Addition (Ar-Br) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)BrL2->Pd(II)(Ar)(C≡CR)L2 Transmetalation (Cu-C≡CR) Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Ar-C≡CR Ar-C≡CR Pd(II)(Ar)(C≡CR)L2->Ar-C≡CR Reductive Elimination

Catalytic Cycle of Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[1][2]

Data Presentation: Buchwald-Hartwig Amination of this compound
AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10018High (Estimated)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11024High (Estimated)
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)t-BuOH9016Good (Estimated)

Note: Yields are estimated based on general protocols for Buchwald-Hartwig amination of bromopyridines and may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the solvent, followed by this compound and the amine.

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Starting Materials cluster_conditions Reaction Conditions A This compound C Palladium Catalyst (e.g., Pd₂(dba)₃) A->C G N-Aryl Amine Product B Amine (R₂NH) E Base (e.g., NaOt-Bu) B->E D Ligand (e.g., XPhos) D->C F Solvent (e.g., Toluene) F->C

Key Components of Buchwald-Hartwig Amination

Other Palladium-Catalyzed Reactions

While less commonly reported for this compound, other palladium-catalyzed reactions such as the Heck and Stille couplings, and cyanation reactions are also valuable transformations.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

General Conditions:

  • Palladium Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂

  • Ligand: PPh₃, P(o-tol)₃

  • Base: Et₃N, K₂CO₃, NaOAc

  • Solvent: DMF, NMP, Acetonitrile

  • Temperature: 100-140 °C

Stille Coupling

The Stille coupling utilizes an organotin compound to couple with an organohalide.[4][5]

General Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂

  • Organotin Reagent: Aryl-SnBu₃, Vinyl-SnBu₃

  • Solvent: Toluene, Dioxane, THF

  • Additives: LiCl, CuI (can accelerate the reaction)

  • Temperature: 80-120 °C

Cyanation

Palladium-catalyzed cyanation introduces a nitrile group onto an aromatic ring.

General Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃

  • Cyanide Source: Zn(CN)₂, KCN, K₄[Fe(CN)₆]

  • Ligand: dppf, Xantphos

  • Solvent: DMF, DMA

  • Temperature: 80-140 °C

Disclaimer: The provided protocols and data are intended as a general guide. Reaction conditions should be optimized for each specific substrate and scale to ensure safety and achieve the best results. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Functionalization of the Pyridine Ring in 2-Bromo-4,6-difluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 2-Bromo-4,6-difluoropyridine ring. This versatile building block offers multiple reaction sites, allowing for the selective introduction of a wide array of functional groups, making it a valuable tool in the synthesis of novel compounds for pharmaceutical and materials science applications.

Introduction

This compound is a trifunctionalized pyridine ring with distinct reactivity at the C2, C4, and C6 positions. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions. The fluorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and site-selective functionalization strategy.

Functionalization Strategies

The functionalization of this compound can be broadly categorized into three main types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C2-position (C-Br bond).

  • Nucleophilic Aromatic Substitution (SNAr) at the C4 and C6-positions (C-F bonds).

  • Lithiation and Borylation for further functionalization.

The general workflow for the functionalization of this compound is depicted below.

Functionalization Workflow General Functionalization Workflow for this compound cluster_cross_coupling Cross-Coupling (C2) cluster_snar SNAr (C4/C6) cluster_other Other Functionalizations A This compound B Suzuki Coupling (Aryl/Vinyl Boronic Acids) A->B Pd catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu catalyst, Base D Buchwald-Hartwig Amination (Amines) A->D Pd catalyst, Base E With O-Nucleophiles (Alkoxides, Phenoxides) A->E Base F With N-Nucleophiles (Amines, Heterocycles) A->F Base G Lithiation/Borylation A->G Organolithium or Iridium catalyst

Caption: General functionalization strategies for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound.[1][2]

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a base.[1] The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[1]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[1]

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)[1]

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[1]

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary:

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001275-90[1]
Pd(dppf)Cl₂Cs₂CO₃Toluene110880-95[2]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100685-98*[1]

*Yields are typical for similar 2-bromopyridine substrates and may vary depending on the specific arylboronic acid used.

Suzuki_Workflow A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Aqueous quench, Extraction E->F Reaction Complete G Purification: Column Chromatography F->G H 2-Aryl-4,6-difluoropyridine G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and a terminal alkyne.[3]

Reaction Principle: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)[3]

    • Copper(I) iodide (CuI, 2-10 mol%)[3]

    • Amine base (e.g., Et₃N, i-Pr₂NEt)[3]

    • Anhydrous, degassed solvent (e.g., THF, DMF)[3]

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary:

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHF25-504-1670-90[3]
PdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF606-1275-95[3]

*Yields are typical for similar 2-bromopyridine substrates and may vary depending on the specific alkyne used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2-position.[4][5]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of this compound with an amine in the presence of a strong base.[4] The choice of ligand for the palladium catalyst is crucial for achieving high yields.[5]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1–1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5–2.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the solvent, this compound, and the amine.

    • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary:

Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene10012-2470-90[5]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1108-1675-95[5]

*Yields are typical for similar 2-bromopyridine substrates and may vary depending on the specific amine used.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituents, makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution. The fluorine atoms are excellent leaving groups in SNAr reactions.

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer intermediate. The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, substitution at the C4 position is favored. Stepwise substitution is possible, allowing for the introduction of two different nucleophiles.

Substitution with O-Nucleophiles

Alkoxides and phenoxides can be used to introduce ether functionalities.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol or Phenol (1.1–2.2 equiv)

    • Base (e.g., NaH, K₂CO₃, Cs₂CO₃, 1.2–2.5 equiv)

    • Anhydrous solvent (e.g., THF, DMF, DMSO)

  • Procedure:

    • To a solution of the alcohol or phenol in the anhydrous solvent, add the base and stir at room temperature for 30 minutes.

    • Add the this compound.

    • Heat the reaction mixture if necessary (typically 50-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary:

NucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
MethanolNaHTHF6042-Bromo-4-methoxy-6-fluoropyridine80-90
PhenolK₂CO₃DMF8062-Bromo-4-phenoxy-6-fluoropyridine75-85

*Yields are estimated based on similar substrates.

Substitution with N-Nucleophiles

Primary and secondary amines, as well as nitrogen-containing heterocycles, can be introduced via SNAr.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Amine or Heterocycle (1.1–2.2 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, 1.5–3.0 equiv)

    • Solvent (e.g., DMF, DMSO, NMP)

  • Procedure:

    • To a solution of this compound in the solvent, add the amine or heterocycle and the base.

    • Heat the reaction mixture (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary:

NucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
MorpholineK₂CO₃DMSO10084-(2-Bromo-6-fluoropyridin-4-yl)morpholine85-95
PyrrolidineCs₂CO₃NMP11062-Bromo-4-(pyrrolidin-1-yl)-6-fluoropyridine80-90

*Yields are estimated based on similar substrates.

SNAr_Workflow A Combine Reactants: This compound, Nucleophile, Base B Add Solvent A->B C Heat and Stir (50-120 °C) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: Aqueous quench, Extraction D->E Reaction Complete F Purification: Column Chromatography E->F G 4/6-Substituted-2-bromo-fluoropyridine F->G

Caption: Experimental workflow for the SNAr reaction.

Lithiation and Borylation

Directed ortho-metalation (DoM) and iridium-catalyzed C-H borylation are advanced methods for the functionalization of the pyridine ring, allowing for the introduction of a wide range of electrophiles.

Directed ortho-Metalation (Lithiation)

The fluorine atoms can act as directing groups for lithiation at the adjacent C-H positions.

Reaction Principle: Treatment with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures can lead to deprotonation at the C3 or C5 position, followed by quenching with an electrophile.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Lithium base (e.g., LDA, n-BuLi, 1.1 equiv)

    • Anhydrous THF

    • Electrophile (e.g., DMF, CO₂, TMSCl, 1.2 equiv)

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add the lithium base dropwise and stir for 1-2 hours at -78 °C.

    • Add the electrophile and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify the product by column chromatography.

Iridium-Catalyzed Borylation

C-H borylation allows for the direct conversion of a C-H bond to a C-B bond, which can then be further functionalized.

Reaction Principle: An iridium catalyst, in combination with a borylating agent such as bis(pinacolato)diboron (B₂pin₂), can selectively borylate a C-H bond on the pyridine ring. The regioselectivity is often governed by steric factors.

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • [Ir(cod)OMe]₂ (1-3 mol%)

    • Ligand (e.g., dtbpy, 2-6 mol%)

    • B₂pin₂ (1.5 equiv)

    • Anhydrous solvent (e.g., THF, Cyclohexane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, [Ir(cod)OMe]₂, the ligand, and B₂pin₂.

    • Add the anhydrous solvent.

    • Heat the reaction mixture (typically 80-100 °C) for 12-24 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Conclusion

This compound is a highly versatile building block that allows for a range of selective functionalization reactions. By carefully choosing the reaction type and conditions, researchers can systematically modify the pyridine ring at the C2, C4, and C6 positions to synthesize a diverse library of novel compounds for various applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the development of specific synthetic routes. Optimization of reaction conditions for each specific substrate and transformation is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2-Bromo-4,6-difluoropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?

Low yields with this substrate are often due to its electron-deficient nature, which can impact the catalytic cycle. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The electron-deficient pyridine ring of this compound can make the oxidative addition step challenging. Using bulky, electron-rich phosphine ligands can often improve reaction efficiency.[1][2][3]

  • Boronic Acid/Ester Stability: The boronic acid coupling partner may be degrading under the reaction conditions, a common side reaction known as protodeboronation.[1][4]

  • Base Selection: The choice and strength of the base are critical for activating the boronic acid for transmetalation.[5][6][7] An inappropriate base can either be ineffective or promote side reactions.

  • Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and solubility of reagents.[8]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][9]

Q2: My primary side product is 4,6-difluoropyridine, resulting from the debromination of my starting material. How can I prevent this?

This side product likely arises from a competing hydrodehalogenation reaction. To minimize this, consider the following:

  • Optimize the Base: Some base and solvent combinations can favor this side reaction. Screening different bases (e.g., moving from a strong inorganic base to a milder one like K₃PO₄ or Cs₂CO₃) may be beneficial.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired coupling versus undesired side reactions. Experiment with ligands that promote faster reductive elimination.

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature may disfavor the hydrodehalogenation pathway.

Q3: I am seeing significant amounts of homocoupling of my boronic acid. What is the cause and how can I minimize it?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] To mitigate this:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]

  • Maintain Inert Conditions: Use Schlenk techniques or a glovebox to set up the reaction and maintain a positive pressure of inert gas throughout the experiment.

  • Catalyst Choice: Some palladium precatalysts are more prone to side reactions. Consider using a well-defined Pd(0) source or a precatalyst known for its stability.

Q4: The boronic acid I am using seems to be unstable under the reaction conditions, leading to protodeboronation. What are my options?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields.[4] To address this:

  • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[1][10] Pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are common, stable alternatives.[3][4][11]

  • Anhydrous Conditions: For particularly sensitive boronic acids, switching to anhydrous reaction conditions may be necessary.

  • Choice of Base: The base can catalyze protodeboronation.[3][4] Screening different bases, including fluoride sources like KF, might be beneficial.[6]

Troubleshooting Decision Tree

G start Low Yield with this compound check_catalyst Is the catalyst/ligand system optimal? (e.g., bulky, electron-rich phosphine ligands) start->check_catalyst check_boronic_acid Is protodeboronation or homocoupling observed? check_catalyst->check_boronic_acid Yes optimize_catalyst Screen alternative Pd sources and ligands (e.g., Buchwald ligands, Pd(PPh3)4) check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimized? check_boronic_acid->check_conditions No obvious side products use_stable_boron Switch to a more stable boron reagent (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt) check_boronic_acid->use_stable_boron Protodeboronation degas_reaction Ensure rigorous degassing of solvents and inert atmosphere check_boronic_acid->degas_reaction Homocoupling screen_conditions Screen different bases (K2CO3, K3PO4, Cs2CO3), solvents (Dioxane, Toluene, THF), and temperatures check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->check_boronic_acid use_stable_boron->check_conditions degas_reaction->check_conditions screen_conditions->success

A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Data Presentation: Condition Screening

When troubleshooting, a systematic approach to screening reaction parameters is crucial. The following tables provide a template for organizing experimental data.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100e.g., 85
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene110e.g., 78
3Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O90e.g., 65
4Pd(dppf)Cl₂ (3)-Na₂CO₃THF/H₂O80e.g., 72

Table 2: Base and Solvent Screening

EntryBase (equiv)Solvent (v/v)Catalyst/LigandTemp (°C)Yield (%)
1K₃PO₄ (2)Dioxane/H₂O (4:1)Pd(OAc)₂/SPhos100e.g., 85
2K₂CO₃ (2)Dioxane/H₂O (4:1)Pd(OAc)₂/SPhos100e.g., 75
3Cs₂CO₃ (2)ToluenePd(OAc)₂/SPhos110e.g., 82
4K₃PO₄ (2)THF/H₂O (4:1)Pd(OAc)₂/SPhos80e.g., 68

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Note: This is a general starting point. Optimization of each parameter is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Combine solid reagents: - this compound - Boronic acid/ester - Base - Catalyst/Ligand inert 2. Establish inert atmosphere (Evacuate/backfill with Ar/N2) reagents->inert solvent 3. Add degassed solvent inert->solvent heat 4. Heat to desired temperature with vigorous stirring solvent->heat monitor 5. Monitor progress (TLC, LC-MS) heat->monitor workup 6. Cool, dilute, wash with H2O/brine monitor->workup dry 7. Dry organic layer and concentrate workup->dry purify 8. Purify by column chromatography dry->purify product Final Product purify->product

A general experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Purification of 2-Bromo-4,6-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Bromo-4,6-difluoropyridine and its derivatives. The following sections offer solutions to common issues and detailed protocols for standard purification techniques.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a practical question-and-answer format.

Q1: My product shows multiple spots on TLC after aqueous work-up. What are the likely impurities?

A: After initial extraction, common impurities include unreacted starting materials, isomeric byproducts, and di-halogenated species.[1][2]

  • Unreacted Starting Materials: If the reaction has not gone to completion, the starting pyridine derivative will be present.

  • Isomeric Byproducts: Depending on the reaction, bromination or other substitutions can sometimes occur at different positions on the pyridine ring, leading to isomers that can be challenging to separate.[1]

  • Over-reaction Products: Formation of di-brominated or other multiply substituted byproducts can occur if stoichiometry is not carefully controlled.[1][2]

Q2: I am having difficulty separating my product from impurities using column chromatography.

A: Co-elution of impurities is a common challenge. To improve separation, you can:

  • Optimize the Solvent System: A typical starting point is a gradient of ethyl acetate in hexanes.[1] If spots are too close, try a less polar system like dichloromethane in hexanes or a very shallow gradient.[1]

  • Improve Column Efficiency: Using a longer chromatography column or a stationary phase with a smaller particle size can significantly enhance separation.[3]

  • Change the Stationary Phase: If you are using silica gel, switching to neutral alumina may alter the elution order and improve separation for certain pyridine derivatives.[1]

Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A: Pyridine derivatives, being basic, can interact strongly with the acidic surface of standard silica gel, leading to degradation.[1][3]

  • Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry or flushing the column with an eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1]

  • Use an Alternative Stationary Phase: Neutral alumina is a less acidic alternative to silica gel and can be used to prevent the decomposition of sensitive compounds.[1]

  • Minimize Residence Time: Speed up the elution by using a slightly more polar solvent system, but be careful not to compromise separation.[1]

Q4: My product is "oiling out" or failing to crystallize during recrystallization. What can I do?

A: This is a frequent issue, often related to solvent choice or supersaturation.[4]

  • Induce Crystallization: Try scratching the inside of the flask below the solvent surface with a glass rod to create nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound if available.[4]

  • Re-evaluate the Solvent: You may have used too much solvent. Try boiling off a portion of the solvent to increase the concentration and allow it to cool again.[4] If the compound remains an oil, the chosen solvent may be inappropriate. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be required.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Cooling too quickly can sometimes promote oil formation instead of crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound derivatives?

A: The best method depends on the nature of the impurities and the scale of the reaction.

  • Flash Column Chromatography is highly effective for removing a wide range of impurities, especially when isomers or byproducts with different polarities are present. It is the most versatile method for achieving high purity (>98%).[2]

  • Recrystallization is an excellent choice for purifying solid compounds that are already relatively pure (e.g., >90%). It is efficient for removing small amounts of soluble impurities and can be more scalable than chromatography.[1][2]

  • Distillation can be used for liquid derivatives with boiling points that are sufficiently different from those of any impurities.

Q2: How do I select an appropriate solvent system for column chromatography?

A: The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound on a TLC plate. A gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the concentration of a more polar solvent (like ethyl acetate), is typically effective for separating compounds with different polarities.[1]

Q3: What should I consider when choosing a recrystallization solvent?

A: A good recrystallization solvent should fully dissolve your compound at an elevated temperature but provide low solubility at room temperature or below.[1] The principle of "like dissolves like" is a useful guide; polar compounds like fluorinated pyridines often require polar solvents.[4][5] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.[4]

Q4: Can I lose my product during aqueous extraction?

A: Yes. The nitrogen atom on the pyridine ring is basic and can be protonated in acidic conditions, making the compound water-soluble. To prevent this, ensure the aqueous layer is neutral or slightly basic during extraction.[1] Additionally, washing the organic layer with a saturated brine solution can help minimize the solubility of the product in the aqueous phase and aid in removing water.[1][6]

Data Presentation

Table 1: Comparison of Common Purification Methods This table provides a general comparison of expected outcomes for different purification methods. Actual values will vary depending on the specific derivative and impurity profile.

Purification MethodTypical Starting PurityExpected Final PurityExpected Yield
Flash Column Chromatography70-90%>98%60-85%
Recrystallization>90%>99%70-95%
Distillation (for liquids)80-95%>98%50-80%
(Data adapted from reference[2])

Table 2: Recommended Solvent Systems for Flash Chromatography

Solvent SystemPolarityTypical Application
Ethyl Acetate / Hexanes (Gradient)Low to MedGood starting point for most this compound derivatives.[1]
Dichloromethane / Hexanes (Gradient)LowFor separating very non-polar impurities or resolving closely eluting spots.[1]
Methanol / Dichloromethane (Gradient)HighUsed for purifying more polar derivatives or removing highly polar impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound derivatives using a silica gel column.

  • Prepare the Column: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexanes).[2] Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[6] Carefully add the sample solution to the top of the silica gel bed.

  • Elute the Column: Begin eluting with a low-polarity solvent (e.g., hexanes). Gradually increase the eluent polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predetermined gradient.[6]

  • Collect and Analyze Fractions: Collect the eluent in separate fractions. Monitor the composition of each fraction using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Single-Solvent Recrystallization

This protocol is for the purification of solid this compound derivatives.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[2] Once crystals appear, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolate and Dry Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Visualizations

Caption: Decision tree for selecting a suitable purification method.

Caption: Troubleshooting logic for column chromatography separation issues.

Caption: A standard workflow for purification by flash chromatography.

References

overcoming low reactivity of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low reactivity of 2-Bromo-4,6-difluoropyridine in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity challenges with this compound?

A1: The primary challenge stems from the electronic properties of the pyridine ring, which is substituted with three halogen atoms. The pyridine nitrogen and the two highly electronegative fluorine atoms strongly deactivate the ring, making the C-Br bond at the 2-position particularly resistant to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr), the fluorine atoms at the 4- and 6-positions are activated for displacement, creating a competition between reaction pathways.

Q2: Which halogen is the most likely leaving group?

A2: The reactivity of the halogens on this compound depends entirely on the reaction type:

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The reactivity order is generally I > Br > Cl > F. Therefore, the C-Br bond is the target for these reactions. However, its reactivity is significantly diminished by the adjacent electron-withdrawing fluorine atoms.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity order is typically F > Cl > Br > I.[1] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better at stabilizing the intermediate Meisenheimer complex.[1][2] Therefore, nucleophiles will preferentially attack the C4 or C6 positions, displacing a fluoride ion.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound preferentially occur at the 4- and 6-positions, leading to the displacement of a fluoride ion. The negative charge of the intermediate Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atom, favoring attack at these positions.[3]

Issue: No reaction or low yield when attempting to displace Bromine.
  • Cause: The C-Br bond is significantly less reactive than the C-F bonds in SNAr reactions on this substrate. Nucleophilic attack will overwhelmingly favor displacement of fluorine.

  • Solution: If the goal is to introduce a nucleophile at the C2 position, a transition-metal-catalyzed cross-coupling reaction is the appropriate method, not SNAr. If the goal is substitution at C4 or C6, the reaction should proceed as expected.

Experimental Protocol: General Procedure for SNAr

This protocol describes a general method for the substitution of a fluorine atom on this compound with an oxygen or nitrogen nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., Sodium Methoxide, Pyrrolidine) (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., THF, DMF, DMSO)

  • Base (if nucleophile is used as its salt, e.g., K₂CO₃, NaH) (1.5 - 2.0 equiv)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Argon), add this compound and the anhydrous solvent.

  • If using a neutral nucleophile (e.g., an amine or alcohol), add the base and stir for 10-15 minutes.

  • Add the nucleophile (or its pre-formed salt) to the solution.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr Reaction Pathway Diagram

SNAr_Pathway Diagram 1: SNAr on this compound cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Product Substrate This compound Meisenheimer Meisenheimer Complex (Negative charge stabilized by N and F) Substrate->Meisenheimer Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product_Subst 4-Nu-2-Bromo-6-fluoropyridine Meisenheimer->Product_Subst Fluoride Elimination

Caption: General workflow for SNAr on this compound.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Overcoming the low reactivity of the C-Br bond in this compound for cross-coupling reactions requires careful optimization of the catalyst system and reaction conditions.

Issue: Low or No Conversion of Starting Material in Cross-Coupling Reactions.

This is the most common issue and can be attributed to several factors related to the deactivated nature of the substrate.

  • Cause 1: Ineffective Catalyst/Ligand Combination. Standard palladium catalysts (e.g., Pd(PPh₃)₄) may not be active enough to facilitate the oxidative addition to the electron-poor C-Br bond.

    • Solution: Employ highly active, electron-rich, and sterically hindered phosphine ligands. These ligands stabilize the palladium(0) center and promote the difficult oxidative addition step. For particularly challenging substrates, consider using pre-formed palladium(II) precatalysts which provide access to a monoligated Pd(0) species in solution.[4]

  • Cause 2: Inappropriate Base or Solvent. The choice of base is critical for the transmetalation step and overall catalyst turnover.[5][6] Poor solubility of reagents can also halt the reaction.

    • Solution: Use a strong, non-nucleophilic base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is typically required.[7] Choose a solvent that ensures homogeneity at the reaction temperature (e.g., 1,4-Dioxane, Toluene, DMF).

  • Cause 3: Sub-optimal Temperature. The activation energy for the oxidative addition is high.

    • Solution: Higher reaction temperatures (e.g., 80-120 °C) are often necessary. In some cases, microwave irradiation can be used to accelerate the reaction while maintaining high yields.

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Diagram 2: Troubleshooting Cross-Coupling start Low/No Conversion check_catalyst Is the Catalyst/Ligand System Appropriate for a Deactivated Substrate? start->check_catalyst change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos). Use a Pd(II) Precatalyst. check_catalyst->change_catalyst No check_conditions Are the Reaction Conditions (Base, Solvent, Temp.) Optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions change_conditions Increase Temperature. Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃). Ensure Reagent Solubility. check_conditions->change_conditions No check_reagents Are Reagents Pure and Anhydrous? Is the System Inert? check_conditions->check_reagents Yes change_conditions->check_reagents purify_reagents Use Fresh, Anhydrous Solvents/Bases. Thoroughly Degas the Reaction Mixture. check_reagents->purify_reagents No success Reaction Successful check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low cross-coupling yield.

Optimized Protocols and Data for Cross-Coupling Reactions

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. These are based on protocols for other deactivated aryl bromides and should serve as a strong starting point for optimization.

Suzuki-Miyaura Coupling

Used for forming C-C bonds with boronic acids or esters.[5]

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition.
Pd/Ligand Ratio 1:2 to 1:4Ensures formation of the active catalytic species.
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases effective for transmetalation.[5]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 90 - 110 °CNecessary to overcome the high activation energy barrier.
Typical Yield 50 - 85%Highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In an oven-dried flask, combine the boronic acid (1.2 - 1.5 equiv), base (2.0 - 3.0 equiv), palladium source (1-5 mol%), and ligand (2-10 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by the degassed solvent system.

  • Heat the mixture to the specified temperature and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.[8]

Buchwald-Hartwig Amination

Used for forming C-N bonds with primary or secondary amines.[7][9]

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Standard precursors for generating the active catalyst.
Ligand XPhos, RuPhos, or BrettPhosHighly active ligands for coupling with a wide range of amines.[10]
Base NaOtBu or LHMDSStrong bases required to deprotonate the amine.[11]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are compatible with the strong base.
Temperature 90 - 110 °CDrives the reaction forward for this unreactive substrate.
Typical Yield 60 - 90%Generally high-yielding if the correct catalyst system is used.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, charge a flask with the palladium source (1-3 mol%), ligand (1.2-4 mol%), and base (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent and seal the flask.

  • Heat the reaction with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

Used for forming C-C bonds with terminal alkynes.[12]

ParameterRecommended ConditionRationale
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Classical catalysts for Sonogashira couplings.
Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper(I) acetylide.[12]
Base Et₃N or DiPEAActs as both a base and a solvent.
Solvent THF or DMF (if needed for solubility)Co-solvent with the amine base.
Temperature 40 - 80 °CGenerally milder than Suzuki or Buchwald-Hartwig.
Typical Yield 40 - 75%Can be prone to side reactions like alkyne homocoupling.[13]

Experimental Protocol: Sonogashira Coupling

  • To a dry flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise.

  • Stir the reaction at the desired temperature for 2-16 hours, monitoring by TLC or LC-MS.[14]

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[13]

Catalytic Cycle Diagram

Catalytic_Cycle Diagram 3: Generic Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Rate-Limiting Step) TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product ArylHalide Ar-Br (this compound) ArylHalide->OA_complex CouplingPartner R-M (Coupling Partner) CouplingPartner->TM_complex

Caption: The key challenge lies in the slow oxidative addition step.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromo-4,6-difluoropyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in three main types of reactions:

  • Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds at the 2-position.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds at the 2-position.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Preferential substitution of the fluorine atom at the 4-position.[2][3]

Q2: Which position on the this compound ring is most reactive in cross-coupling reactions?

A2: The bromine atom at the C-2 position is significantly more reactive than the fluorine atoms in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig. This is due to the lower bond energy of the C-Br bond compared to the C-F bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.

Q3: In Nucleophilic Aromatic Substitution (SNAr) reactions, which halogen is preferentially displaced?

A3: In SNAr reactions, the fluorine atom at the C-4 position is preferentially displaced by nucleophiles. The rate of displacement for halogens in SNAr reactions on halo-substituted pyridines generally follows the order F > Cl > Br > I.[2] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[2] Nucleophilic attack is favored at the 2- and 4-positions as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[3]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Issue 1: Low or no yield of the desired coupled product.

Potential CauseRecommended Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon) for 15-30 minutes or by using freeze-pump-thaw cycles.[4] Use a fresh, high-quality catalyst or a more robust pre-catalyst.
Insufficient Base Strength or Solubility The base is crucial for activating the boronic acid.[4][5] If using a weaker or poorly soluble base like K₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[4] Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice The solvent must dissolve the reactants to facilitate the catalytic cycle. A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[4] If solubility is an issue, a different solvent system like DMF/water could be tested.
Catalyst Inhibition The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[4] Using bulky, electron-rich phosphine ligands can sometimes mitigate this effect.
Low Reaction Temperature The oxidative addition of the C-Br bond to the palladium catalyst can be slow. If the reaction is sluggish, a gradual increase in temperature may be beneficial.[4]

Issue 2: Significant formation of side products (e.g., homocoupling, protodebromination).

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen, which can deactivate the catalyst and promote homocoupling.[4][5]Rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5]
Protodebromination Presence of protic solvents or excess water.[4]Use anhydrous solvents and ensure all reagents are dry.
Buchwald-Hartwig Amination

Issue 1: Low conversion of this compound.

Potential CauseRecommended Solution
Inappropriate Base Strong, non-coordinating bases are typically required. NaOtBu is a common choice, but can be problematic with base-sensitive functional groups.[6][7] Consider using alternative bases like DBU, which is soluble and milder.[6][7] Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective.[8]
Ligand Choice The choice of phosphine ligand is critical. For challenging substrates, consider using bulky, electron-rich ligands such as XantPhos.[6]
Solvent Selection Aprotic solvents like toluene, 1,4-dioxane, or THF are generally effective.[4][9] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[4]
Catalyst Deactivation Similar to Suzuki reactions, ensure an inert atmosphere to prevent catalyst oxidation.
Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Reaction is slow or does not proceed to completion.

Potential CauseRecommended Solution
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in 10°C increments.[10]
Inadequate Solvent Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[10]
Insufficient Base If the nucleophile is an alcohol or amine, a base is often required to deprotonate it and increase its nucleophilicity. K₂CO₃ is a common choice.[2]

Issue 2: Formation of multiple products (low regioselectivity).

Potential CauseRecommended Solution
Reaction at C-2 or C-6 While substitution at C-4 is electronically favored, reaction at other positions can occur under certain conditions, especially at very high temperatures.
Reaction with Bromine Displacement of the bromine at C-2 by a strong nucleophile is possible but less common than displacement of fluorine at C-4 in SNAr.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Inert Atmosphere Setup: In a Schlenk flask under an argon or nitrogen atmosphere, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a phosphine ligand if necessary.[5]

  • Addition of Reactants: Add this compound (1.0 equivalent) followed by the degassed solvent system (e.g., 1,4-dioxane/water 5:1).[11]

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.[4]

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.1 equivalents), a base (e.g., NaOtBu or DBU, 1.4-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., XantPhos) in a dry solvent (e.g., toluene or dioxane).[6][7]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching and Extraction: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.[4]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[4]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: To a stirred solution of this compound (1.0 equivalent) in a polar aprotic solvent like DMSO, add the amine nucleophile (1.2 equivalents) and a base such as K₂CO₃ (2.0 equivalents).[2]

  • Heating: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate multiple times.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

Visualizations

Suzuki_Troubleshooting start Low/No Yield in Suzuki Reaction catalyst Check Catalyst Activity start->catalyst Possible Cause base Evaluate Base start->base solvent Assess Solvent System start->solvent temp Optimize Temperature start->temp catalyst_sol Use fresh catalyst Degas solvents thoroughly catalyst->catalyst_sol Solution base_sol Switch to stronger/more soluble base (e.g., K3PO4, Cs2CO3) base->base_sol solvent_sol Try alternative solvent mix (e.g., DMF/water) solvent->solvent_sol temp_sol Gradually increase temperature temp->temp_sol

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

SNAr_Regioselectivity substrate This compound C4_attack Attack at C-4 (para to N) substrate->C4_attack C2_attack Attack at C-2 (ortho to N) substrate->C2_attack C6_attack Attack at C-6 (ortho to N) substrate->C6_attack nucleophile Nucleophile (Nu-) nucleophile->C4_attack nucleophile->C2_attack nucleophile->C6_attack sub_graph Possible Attack Sites intermediate4 Meisenheimer Complex (Charge on N) C4_attack->intermediate4 Favored intermediate2 Meisenheimer Complex (Charge on N) C2_attack->intermediate2 intermediate6 Meisenheimer Complex (Charge on N) C6_attack->intermediate6 product4 4-Nu-2-Bromo-6-fluoropyridine (Major Product) intermediate4->product4 Loss of F-

Caption: Regioselectivity in SNAr reactions of this compound.

References

preventing dehalogenation of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the undesired dehalogenation of 2-Bromo-4,6-difluoropyridine during chemical reactions, particularly in palladium-catalyzed cross-coupling processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant formation of 4,6-difluoropyridine is observed during a Suzuki-Miyaura coupling reaction.

  • Question: My Suzuki-Miyaura reaction with this compound is yielding a significant amount of the dehalogenated byproduct, 4,6-difluoropyridine. How can I minimize this side reaction?

  • Answer: The formation of a dehalogenated byproduct, in this case, 4,6-difluoropyridine, is a known issue in palladium-catalyzed cross-coupling reactions and is often referred to as hydrodehalogenation.[1] This side reaction can be influenced by several factors, including the choice of base, ligand, solvent, and reaction temperature. Here are some troubleshooting steps to minimize dehalogenation:

    • Optimize Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation.[2][3] Consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] These bases are generally less prone to acting as hydride donors, which can lead to the undesired side reaction.[3]

    • Select the Right Ligand: The phosphine ligand used in your palladium catalyst system plays a crucial role. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step of the catalytic cycle, which can outcompete the dehalogenation pathway.[2][4] Ligands such as XPhos, SPhos, and dppf have been shown to be effective in suppressing dehalogenation.[2]

    • Ensure Anhydrous and Inert Conditions: Water and other protic impurities can serve as a proton source for hydrodehalogenation.[2][5] It is critical to use anhydrous and degassed solvents, and to run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

    • Control the Temperature: High reaction temperatures can sometimes favor the dehalogenation pathway.[3] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. The optimal temperature should be determined empirically for your specific substrates.[2]

Issue 2: Dehalogenation is observed in a Buchwald-Hartwig amination reaction.

  • Question: I am attempting a Buchwald-Hartwig amination with this compound and am observing the formation of 4,6-difluoropyridine. What adjustments can I make?

  • Answer: Similar to Suzuki-Miyaura coupling, dehalogenation can be a competing side reaction in Buchwald-Hartwig aminations. The underlying causes are often the same. Here's how to troubleshoot:

    • Base Selection: While strong bases are often necessary for Buchwald-Hartwig reactions, consider using non-nucleophilic options like lithium bis(trimethylsilyl)amide (LHMDS) or ensuring your base is completely anhydrous.[2]

    • Ligand Choice: The use of bulky biarylphosphine ligands is highly recommended. Ligands such as XPhos and RuPhos are known to promote C-N bond formation and can effectively suppress dehalogenation.[2]

    • Minimize Reaction Time: Prolonged exposure of the substrate to the reaction conditions can increase the likelihood of dehalogenation. Monitor your reaction closely by TLC or LC-MS and proceed with the workup as soon as the starting material is consumed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation, or hydrodehalogenation, in the context of palladium-catalyzed cross-coupling reactions, is a side reaction where the aryl halide is reduced to the corresponding arene. The generally accepted mechanism involves the formation of a palladium-hydride species, which can then react with the aryl-palladium intermediate to generate the dehalogenated product.[1] Potential sources for the hydride include the solvent, base, or impurities in the reagents.[1] Another proposed pathway involves the direct reaction of the aryl-palladium intermediate with a proton source.[5]

Q2: How does the electronic nature of this compound affect its susceptibility to dehalogenation?

A2: this compound is an electron-deficient heteroaromatic compound due to the presence of the electronegative fluorine atoms and the nitrogen atom in the pyridine ring. Electron-deficient aryl halides can be more prone to dehalogenation in some cases.[4] However, they are also generally more reactive towards the initial oxidative addition step in the catalytic cycle.[6] The key is to choose reaction conditions that favor the subsequent cross-coupling steps (transmetalation and reductive elimination) over the dehalogenation pathway.

Q3: Are there any general recommendations for setting up a reaction to avoid dehalogenation?

A3: Yes, here are some general best practices:

  • Use High-Purity Reagents: Ensure all your reagents, especially the solvent and base, are of high purity and anhydrous.[1]

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction by using standard Schlenk line or glovebox techniques.[2]

  • Choose the Right Catalyst System: For challenging substrates like this compound, consider using modern, well-defined palladium pre-catalysts with bulky, electron-rich phosphine ligands.[4]

  • Optimize Reaction Conditions: Start with milder conditions (lower temperature, weaker base) and adjust as needed based on reaction monitoring.

Data Presentation

The following table summarizes the general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine substrate. The data is representative and illustrates common trends.

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate to Low5-1575-85
XPhosK₃PO₄Low<5>90

Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of this compound.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]

  • Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[1][2]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed q1 Is a strong alkoxide base (e.g., NaOtBu) being used? start->q1 a1_yes Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) q1->a1_yes Yes q2 Is the ligand bulky and electron-rich (e.g., XPhos)? q1->q2 No a1_yes->q2 a2_no Use a bulky, electron-rich phosphine ligand q2->a2_no No q3 Are conditions strictly anhydrous and inert? q2->q3 Yes a2_no->q3 a3_no Use anhydrous solvents/reagents and an inert atmosphere q3->a3_no No end Minimized Dehalogenation q3->end Yes a3_no->end

Caption: A workflow for troubleshooting dehalogenation in cross-coupling reactions.

Catalytic_Cycles cluster_desired Desired Catalytic Cycle cluster_side Dehalogenation Pathway pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition arpdbr Ar-Pd(II)-Br oxidative_addition->arpdbr transmetalation Transmetalation (Ar'-B(OR)₂) arpdbr->transmetalation arpdbr_side Ar-Pd(II)-Br arpdar Ar-Pd(II)-Ar' transmetalation->arpdar reductive_elimination Reductive Elimination arpdar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product protonolysis Protonolysis or Reaction with Pd-H arpdbr_side->protonolysis dehalogenated Ar-H (Byproduct) protonolysis->dehalogenated

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Technical Support Center: Scale-Up of 2-Bromo-4,6-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving 2-Bromo-4,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is most suitable for scale-up?

A1: While multiple synthetic strategies can yield this compound, a prevalent approach for larger scale synthesis involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. An alternative, often more scalable, route is a Halex reaction, where a di-chloro or bromo-chloro pyridine is subjected to halogen exchange with a fluoride source at elevated temperatures. The choice of route for scale-up depends on factors such as raw material cost, process safety, and waste disposal. Halex reactions, for instance, can avoid the handling of potentially unstable diazonium intermediates but may require high temperatures and specialized equipment.

Q2: What are the primary safety concerns when scaling up reactions with this compound and its precursors?

A2: Key safety concerns include:

  • Exothermic Reactions: The synthesis, particularly diazotization and halogen exchange reactions, can be highly exothermic, necessitating careful temperature control to prevent runaway reactions.

  • Handling of Corrosive Reagents: Reagents like hydrofluoric acid (HF) or its sources (e.g., potassium fluoride in the presence of acid) are highly corrosive and toxic. Similarly, brominating agents can be hazardous.

  • Pressure Build-up: In Halex reactions at elevated temperatures, pressure can build up in the reactor. Proper pressure rating and relief systems are crucial.

  • Waste Management: The synthesis can generate significant amounts of halogenated organic and inorganic waste, which requires proper handling and disposal procedures.

Q3: How does the impurity profile of this compound typically change upon scale-up?

A3: On a larger scale, issues with heat and mass transfer can lead to a different impurity profile. Common changes include:

  • Increased Isomeric Impurities: Inadequate temperature control can lead to the formation of isomeric byproducts.

  • Higher Levels of Unreacted Starting Material: Poor mixing can result in incomplete reactions.

  • Byproducts from Solvent Decomposition: Higher temperatures and longer reaction times can lead to the formation of byproducts from solvent degradation, such as methylthio-substituted pyridines when using DMSO.[1]

  • Hydrolysis Products: If moisture is not strictly controlled, hydrolysis of the starting materials or product can occur.

Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring the quality of this compound at a larger scale?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural elucidation of the final product and any isolated impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the thermal stability of the reaction mixture, which is crucial for safety during scale-up.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Optimize reaction temperature and time based on small-scale experiments.- Ensure accurate stoichiometry of reagents.- On a larger scale, reaction times may need to be extended. Monitor the reaction until the starting material is consumed.
Poor Mixing - Utilize a reactor with an appropriate agitation system (e.g., overhead stirrer with suitable impeller design) to ensure homogeneity.
Moisture Sensitivity - Ensure all glassware and reactors are thoroughly dried.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Product Loss During Work-up - Optimize extraction and purification procedures to minimize losses.- During aqueous extraction, maintain a neutral to slightly basic pH to prevent the protonation of the pyridine nitrogen and its loss into the aqueous layer.
Issue 2: Formation of Impurities/Byproducts
Potential Cause Recommended Solution
Poor Temperature Control - Implement a robust reactor cooling/heating system to maintain a stable internal temperature.- For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
Formation of Isomeric Byproducts - Analyze the crude product to identify the isomeric impurities.- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired isomer.
Over-reaction/Side Reactions - Carefully control the stoichiometry of reagents.- Optimize the reaction time to minimize the formation of subsequent byproducts.
Solvent Degradation - If using solvents like DMSO at high temperatures, consider alternative, more stable solvents if byproducts become significant.- Minimize reaction time at elevated temperatures.
Issue 3: Difficult Product Isolation/Purification
Potential Cause Recommended Solution
Product is an Oil or Low-Melting Solid - Attempt to induce crystallization using different solvent systems or by seeding with a small crystal of the pure product.- Explore vacuum distillation as a purification method.
Co-elution of Impurities during Chromatography - Optimize the solvent system for column chromatography. A shallow gradient of a less polar eluent system may improve separation.- Consider using a different stationary phase, such as neutral alumina, if the product is sensitive to acidic silica gel.
Emulsion Formation During Aqueous Work-up - To break emulsions, try adding brine or a small amount of a different organic solvent.

Quantitative Data

Table 1: Illustrative Yield Comparison for a Related Fluoropyridine Synthesis (Lab vs. Pilot Scale)

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 2-Chloro-4,6-difluoropyridine2-Chloro-4,6-difluoropyridine
Reagent KF in DMSOKF in DMSO
Temperature 185°C185-190°C (controlled)
Reaction Time 8 hours10 hours
Isolated Yield 85%78%
Purity (by HPLC) >99%98.5%

Note: This data is illustrative for a related Halex reaction and actual results for this compound may vary.

Table 2: Common Impurities in the Synthesis of Halogenated Pyridines and their Control

Impurity Potential Origin Control Strategy
Isomeric Bromo-difluoropyridines Non-selective bromination or rearrangementStrict temperature control during bromination.
Hydroxylated Byproducts Reaction with residual waterUse of anhydrous reagents and solvents; inert atmosphere.
Unreacted Starting Material Incomplete reactionIncrease reaction time, temperature, or reagent stoichiometry.
Methylthio-substituted Pyridines Reaction with DMSO at high temperaturesMinimize reaction time at high temperatures; consider alternative solvents.[1]

Experimental Protocols

Representative Protocol: Synthesis of this compound via Halogen Exchange (Illustrative)

This protocol is adapted from general procedures for Halex reactions on pyridines and should be optimized for specific equipment and scale.

Materials:

  • 2-Chloro-4,6-difluoropyridine

  • Spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reactor Setup: In a flame-dried, inerted glass-lined reactor equipped with an overhead stirrer, thermocouple, and a distillation setup, charge anhydrous DMSO and spray-dried KF.

  • Azeotropic Drying: Heat the mixture under vacuum to remove any residual water azeotropically.

  • Reagent Addition: Cool the mixture to the desired reaction temperature (e.g., 180-190°C). Slowly add 2-Chloro-4,6-difluoropyridine to the reactor.

  • Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring. Monitor the progress of the reaction by in-process control (IPC) using HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture. The product can be isolated by fractional distillation under reduced pressure.

  • Purification: Further purification can be achieved by a second distillation or by crystallization from a suitable solvent system if the product is a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Setup: - Charge DMSO and KF - Ensure inert atmosphere azeo_dry Azeotropic Drying: - Heat under vacuum to remove water prep_reactor->azeo_dry add_reagent Reagent Addition: - Cool to 180-190°C - Add 2-Chloro-4,6-difluoropyridine azeo_dry->add_reagent react Reaction Monitoring: - Maintain temperature - Vigorous stirring - Monitor by HPLC/GC add_reagent->react cool_down Cool Reaction Mixture react->cool_down distillation Fractional Distillation under Vacuum cool_down->distillation purification Further Purification: - Redistillation or - Crystallization distillation->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_analysis Analysis cluster_solutions Potential Solutions start Low Yield or High Impurity in Scale-Up check_temp Review Temperature Profile: Excursions? Hot spots? start->check_temp check_mixing Evaluate Mixing Efficiency: Homogeneous mixture? start->check_mixing check_reagents Verify Reagent Quality: Anhydrous? Stoichiometry correct? start->check_reagents improve_cooling Improve Heat Transfer: - Better cooling system - Slower reagent addition check_temp->improve_cooling improve_agitation Enhance Agitation: - Different impeller - Higher RPM check_mixing->improve_agitation reagent_control Stricter Reagent Control: - Use fresh, dry reagents - Re-verify stoichiometry check_reagents->reagent_control optimize_time Optimize Reaction Time: - Extend or shorten based on IPC improve_cooling->optimize_time end Improved Process improve_cooling->end improve_agitation->optimize_time improve_agitation->end reagent_control->optimize_time reagent_control->end optimize_time->end

Caption: Troubleshooting workflow for scale-up issues.

References

monitoring the progress of 2-Bromo-4,6-difluoropyridine reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Bromo-4,6-difluoropyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound and related pyridine derivatives.

TLC Analysis

Q1: Why are the spots on my TLC plate streaking or tailing?

A1: Streaking or tailing of pyridine-containing compounds on silica gel TLC plates is a frequent issue. The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica gel surface.[1] Other causes include applying a too-concentrated sample (overloading).[2][3]

  • Solution 1: Modify the Mobile Phase. Add a small amount (0.1–2.0%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonia in methanol to your eluent.[2] This neutralizes the acidic sites on the silica, minimizing the strong interaction and improving spot shape.

  • Solution 2: Dilute Your Sample. Before spotting, dilute the aliquot from your reaction mixture. If spots are still faint, apply the diluted sample to the same spot multiple times, allowing the solvent to fully evaporate between applications.[2][4]

Q2: My starting material and product have very similar Rf values, making it hard to see if the reaction is progressing. How can I improve the separation?

A2: Poor separation occurs when the starting material and product have very similar polarities.

  • Solution 1: Change the Solvent System. Experiment with different solvent ratios to fine-tune the polarity. If that fails, try a completely new eluent system. For instance, if a hexane/ethyl acetate mixture doesn't work, consider dichloromethane/methanol.[5]

  • Solution 2: Use a Co-spot. A co-spot, where the reaction mixture is spotted directly on top of the starting material spot, is a powerful tool. If the developed co-spot lane shows a single, round spot, your product and starting material are indistinguishable in that solvent system. If it appears as an elongated or "snowman" shaped spot, it indicates the presence of two distinct, albeit close-running, compounds.[1][5]

  • Solution 3: Try 2D TLC. Develop the plate with one solvent system, dry it completely, rotate it 90 degrees, and then develop it again in a different solvent system. This can often resolve compounds that are inseparable in a single dimension.[1][5][6]

Q3: I don't see any spots on my TLC plate under the UV lamp. What's wrong?

A3: While this compound is UV-active, your product or byproducts may not be, or the concentration could be too low.

  • Solution 1: Use a Chemical Stain. After checking under UV light, use a visualizing stain. A potassium permanganate (KMnO₄) dip is a good general-purpose stain for oxidizable compounds.[7] Other options include p-anisaldehyde or phosphomolybdic acid (PMA).[8]

  • Solution 2: Check for Volatility. Highly volatile compounds can evaporate from the plate before or during development.[2] If you suspect this, LC-MS may be a more suitable monitoring technique.

  • Solution 3: Verify Spotting Technique. Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the solvent is too high, it will dissolve your samples into the solvent reservoir instead of allowing them to travel up the plate.[4]

LC-MS Analysis

Q4: What m/z values should I look for when analyzing this compound reactions?

A4: You should monitor for the disappearance of your starting material and the appearance of your product. For this compound (MW: 193.98 g/mol ), look for its protonated molecular ion, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), you will see a characteristic pair of peaks of nearly equal intensity that are 2 m/z units apart.

Q5: My chromatographic peaks are broad or show significant tailing. How can I improve peak shape?

A5: Poor peak shape in reversed-phase LC is often related to secondary interactions between basic analytes like pyridines and the silica-based stationary phase.

  • Solution 1: Adjust Mobile Phase pH. The most effective solution is to add a modifier to your mobile phase. Using a low concentration of an acid like formic acid (typically 0.1%) will protonate the pyridine nitrogen.[6] This positive charge minimizes unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks.

  • Solution 2: Check for Column Overload. Injecting too much sample can saturate the column, leading to poor peak shape.[6] Try diluting your sample significantly before injection.

Q6: I'm seeing high background noise or unexpected peaks in my LC-MS data. What are the likely sources?

A6: High background and ghost peaks are often due to contamination.

  • Solution 1: Use High-Purity Solvents. Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Lower grade solvents can contain impurities that elevate the noise floor or appear as distinct peaks.

  • Solution 2: Ensure System Cleanliness. Contaminants can build up in the LC system and be released during a gradient run.[9] Implement a regular system flushing and maintenance schedule.

  • Solution 3: Use Volatile Buffers. Never use non-volatile buffers like phosphates or sulfates, as they will precipitate in the mass spectrometer's source and cause significant contamination and signal suppression.

Data Presentation

Table 1: Key Mass Spectrometry Data for Starting Material
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ m/z Values (Isotopic Pattern)
This compoundC₅H₂BrF₂N193.98193.9, 195.9
Table 2: Recommended TLC Parameters and Visualization
ParameterRecommendationRationale & Notes
Stationary Phase Silica gel 60 F₂₅₄Standard, versatile choice. The F₂₅₄ indicator allows for visualization under UV light at 254 nm.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) or Dichloromethane:Methanol (e.g., 99:1 to 95:5)Start with a less polar mixture and increase polarity as needed to achieve an ideal product Rf between 0.2 and 0.4. For basic compounds, add 0.1-1% triethylamine to reduce tailing.[2]
Primary Visualization UV Lamp (254 nm)Non-destructive method. Aromatic compounds like pyridines typically appear as dark spots by quenching the plate's fluorescence.[10]
Secondary Visualization Potassium Permanganate (KMnO₄) StainA good general-purpose destructive stain for a wide range of organic compounds.[7]

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (R) at various time points (e.g., T1, T2).[11]

  • Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, close the chamber, and let it stand for 5-10 minutes to allow the atmosphere to become saturated with solvent vapor.[12]

  • Sample Spotting:

    • SM Lane: Using a capillary tube, spot a dilute solution of your this compound starting material.

    • C Lane: Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

    • R Lanes: Spot the reaction mixture at different time intervals.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the pencil line.[11] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a 254 nm UV lamp and circle any visible spots.[11] If necessary, proceed with chemical staining.

  • Analysis: Monitor the disappearance of the starting material spot in the 'R' lanes and the appearance of a new product spot over time. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

Protocol 2: Reaction Analysis by LC-MS
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it significantly with a solvent compatible with your mobile phase (e.g., 1 mL of acetonitrile or methanol). The high sensitivity of MS requires very dilute samples to avoid detector saturation and source contamination.

  • Instrumentation and Conditions (Typical):

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Acetonitrile (LC-MS Grade).

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS Scan Range: m/z 100 - 500.

  • Analysis: Inject the diluted sample.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) to see all peaks detected.

    • Extract the specific ion chromatograms for the expected m/z values of your starting material ([M+H]⁺ = 193.9, 195.9) and your expected product.

    • Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over the course of the reaction.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_chamber 2. Saturate Chamber with Eluent prep_plate->prep_chamber prep_sample 3. Spot Samples (SM, Co-spot, Reaction) prep_chamber->prep_sample develop 4. Develop Plate in Chamber prep_sample->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize_uv 6. Visualize under UV Light (254 nm) dry->visualize_uv visualize_stain 7. Apply Chemical Stain (if needed) visualize_uv->visualize_stain Spots invisible? analyze 8. Analyze Rf Values & Spot Intensity visualize_uv->analyze visualize_stain->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_run LC-MS Run cluster_analysis Data Analysis aliquot 1. Take Aliquot from Reaction dilute 2. Dilute Sample in Mobile Phase Compatible Solvent aliquot->dilute inject 3. Inject Sample into LC-MS System dilute->inject lc_sep 4. LC Separation (Reversed-Phase Gradient) inject->lc_sep ms_detect 5. MS Detection (ESI+) lc_sep->ms_detect tic 6. Analyze Total Ion Chromatogram (TIC) ms_detect->tic eic 7. Extract Ion Chromatograms (EIC) for SM & Product tic->eic quant 8. Compare Peak Areas to Determine Conversion eic->quant

Caption: Experimental workflow for analyzing reaction mixtures using LC-MS.

Troubleshooting_Guide node_sol node_sol start Analysis Problem? tlc_issue Issue Type? start->tlc_issue TLC lcms_issue Issue Type? start->lcms_issue LC-MS streaking streaking tlc_issue->streaking Streaking/ Tailing poor_sep poor_sep tlc_issue->poor_sep Poor Separation no_spots no_spots tlc_issue->no_spots No Spots Visible sol_streaking1 Solution: Add Et3N or NH3 to mobile phase streaking->sol_streaking1 Cause: Acid/Base Interaction sol_streaking2 Solution: Dilute sample before spotting streaking->sol_streaking2 Cause: Overloaded Sample sol_poor_sep1 Solution: Change eluent system (solvents or ratios) poor_sep->sol_poor_sep1 Cause: Similar Polarity sol_poor_sep2 Solution: Use a co-spot to confirm poor_sep->sol_poor_sep2 Cause: Unsure if separated? sol_no_spots1 Solution: Use a chemical stain (e.g., KMnO4) no_spots->sol_no_spots1 Cause: Not UV-Active sol_no_spots2 Solution: Concentrate spot by re-spotting no_spots->sol_no_spots2 Cause: Too Dilute peak_shape peak_shape lcms_issue->peak_shape Poor Peak Shape (Tailing) high_bg high_bg lcms_issue->high_bg High Background/ Ghost Peaks sol_peak_shape Solution: Add 0.1% Formic Acid to mobile phase peak_shape->sol_peak_shape Cause: Secondary Interactions sol_high_bg1 Solution: Use LC-MS grade solvents & additives high_bg->sol_high_bg1 Cause: Solvent Impurity sol_high_bg2 Solution: Flush LC system and use volatile buffers high_bg->sol_high_bg2 Cause: System Contamination

Caption: Troubleshooting decision tree for common TLC and LC-MS issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Bromo-4,6-difluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and compares it with experimental data for structurally related compounds. This approach offers valuable insights for the characterization and quality control of this important chemical entity.

¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data for relevant alternative compounds. The predictions are based on the additive effects of substituents on the chemical shifts of pyridine protons. The bromine atom is expected to have a minor deshielding effect, while the fluorine atoms will cause significant deshielding and introduce fluorine-proton coupling.

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-3~7.2 - 7.4ddJ(H-F) ≈ 7-9, J(H-H) ≈ 2-3
H-5~6.9 - 7.1ddJ(H-F) ≈ 9-11, J(H-H) ≈ 2-3
2,6-Difluoropyridine H-3, H-56.83dJ(H-F) = 7.8
H-47.85tJ(H-H) = 7.8
2-Bromopyridine H-37.26dddJ = 7.7, 4.8, 1.1
H-47.69tdJ = 7.7, 1.9
H-57.21dddJ = 7.7, 4.8, 1.1
H-68.36dddJ = 4.8, 1.9, 0.9
2-Bromo-6-fluoropyridine H-37.35ddJ = 7.8, 2.4
H-47.75tJ = 7.8
H-57.05dJ = 7.8

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of pyridine derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for aromatic compounds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆) or the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizations

Predicted ¹H NMR Signaling Pathway for this compound

The following diagram illustrates the expected proton signals and their couplings for this compound.

G cluster_molecule This compound Structure cluster_signals Predicted ¹H NMR Signals cluster_couplings Coupling Partners mol H3 H-3 ~7.2 - 7.4 ppm (dd) H5 H-5 ~6.9 - 7.1 ppm (dd) H3->H5 J(H-H) ~2-3 Hz F4 F-4 H3->F4 J(H-F) ~7-9 Hz H5->F4 J(H-F) ~2-4 Hz (meta) F6 F-6 H5->F6 J(H-F) ~9-11 Hz

Caption: Predicted proton couplings in this compound.

Logical Workflow for ¹H NMR Analysis

This diagram outlines the standard workflow for analyzing a compound using ¹H NMR spectroscopy.

G A Sample Preparation B NMR Data Acquisition A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Calibration C->D E Signal Integration D->E F Analysis of Chemical Shifts E->F G Analysis of Coupling Patterns F->G H Structure Elucidation/ Confirmation F->H G->H

Comparative Analysis of the 13C NMR Spectrum of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C NMR spectrum of 2-Bromo-4,6-difluoropyridine against related halogenated and fluorinated pyridine derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of substituted pyridine compounds.

The prediction of 13C NMR chemical shifts in substituted pyridines is a well-established method, often relying on the principle of substituent-induced chemical shifts (SCS).[1][2][3] The chemical shift of a carbon atom in a substituted ring can be estimated by adding incremental values, characteristic of each substituent and its position, to the chemical shifts of the parent pyridine molecule.[3] However, interactions between adjacent substituents can influence these shifts, making direct experimental data crucial for accurate assignments.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data for related compounds. The predictions are based on established substituent effects in pyridine rings.

Carbon AtomThis compound (Predicted ppm)2-Fluoropyridine (Experimental ppm)2-Chloropyridine (Experimental ppm)
C2~145-155 (d, JCF)163.1 (d, 1JCF = 236 Hz)150.1
C3~100-110 (d, JCF)109.8 (d, 2JCF = 39 Hz)124.3
C4~160-170 (t, JCF)140.2 (d, 3JCF = 15 Hz)139.4
C5~95-105 (d, JCF)123.6 (d, 4JCF = 5 Hz)122.9
C6~160-170 (dd, JCF)149.8 (d, 2JCF = 16 Hz)149.6

Note: Predicted values for this compound are estimates based on additive substituent effects and data from related compounds. Experimental values for 2-Fluoropyridine and 2-Chloropyridine are sourced from publicly available spectral data.[4][5] The multiplicities (d = doublet, t = triplet, dd = doublet of doublets) and coupling constants (J) for the fluorinated compound are due to C-F coupling.

The presence of fluorine atoms significantly complicates 13C NMR spectra due to carbon-fluorine coupling, which can be observed over one to four bonds.[6][7][8] These coupling constants (JCF) are valuable for structural elucidation.[9] For instance, in fluorinated pyridines, the one-bond C-F coupling (1JCF) is typically large, around 230-270 Hz.[8][9]

Experimental Protocol for 13C NMR Spectroscopy

The following is a general experimental protocol for acquiring a 13C NMR spectrum of a substituted pyridine.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.

  • The instrument should be tuned to the 13C frequency.

  • A standard 13C NMR pulse program with proton decoupling is used. For fluorinated compounds, a fluorine decoupling experiment can also be performed to simplify the spectrum.[10]

3. Acquisition Parameters:

  • Pulse Angle: 30-45°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 to 4096 (or more, depending on the sample concentration)

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.00 ppm).

Logical Relationship of Substituent Effects

The following diagram illustrates the influence of electron-withdrawing substituents (Br and F) on the 13C NMR chemical shifts of the pyridine ring. Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the directly attached carbon (ipso-carbon) and the carbons at the para position, while the effect on ortho and meta carbons can vary.

Substituent_Effects cluster_pyridine Pyridine Ring Carbons cluster_substituents Substituents C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 Br Bromine (Br) at C2 Br->C2 Strong Deshielding (Downfield Shift) F4 Fluorine (F) at C4 F4->C3 Shielding (Upfield Shift) F4->C4 Strong Deshielding (Downfield Shift) F4->C5 Shielding (Upfield Shift) F6 Fluorine (F) at C6 F6->C5 Shielding (Upfield Shift) F6->C6 Strong Deshielding (Downfield Shift)

Caption: Influence of Substituents on 13C Chemical Shifts.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation of 2-Bromo-4,6-difluoropyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Bromo-4,6-difluoropyridine, 2-bromopyridine, and 2,6-difluoropyridine offers valuable insights for researchers in drug discovery and chemical analysis. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these and related halogenated pyridine derivatives.

This guide provides a comparative analysis of the mass spectral fragmentation of this compound alongside two structurally related, commercially available alternatives: 2-bromopyridine and 2,6-difluoropyridine. While experimental mass spectral data for this compound is not widely available in public databases, its fragmentation pattern can be reliably predicted by examining the behavior of its constituent substructures as represented by the chosen analogs. This comparison will highlight the influence of bromine and fluorine substituents on the fragmentation of the pyridine ring.

Performance Comparison: Fragmentation Analysis

The mass spectra of these compounds are characterized by the initial formation of a molecular ion (M⁺˙) upon electron ionization. The subsequent fragmentation is dictated by the nature and position of the halogen substituents. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in distinctive M⁺˙ and (M+2)⁺˙ peaks for bromine-containing fragments.

Table 1: Comparison of Key Mass Spectral Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Proposed Identities
This compound C₅H₂BrF₂N193.98Predicted: [M]⁺˙ (193/195), [M-Br]⁺ (114), [M-HCN]⁺˙ (166/168), [C₄HF₂]⁺ (89)
2-Bromopyridine C₅H₄BrN157.99[M]⁺˙ (157/159), [M-Br]⁺ (78), [M-HCN]⁺˙ (130/132), [C₄H₄]⁺˙ (52)[1]
2,6-Difluoropyridine C₅H₃F₂N115.08[M]⁺˙ (115), [M-HCN]⁺˙ (88), [M-F]⁺ (96), [C₄H₃F]⁺˙ (69)[2]

Predicted and Observed Fragmentation Pathways

The fragmentation of these halogenated pyridines is primarily driven by the loss of the halogen atom(s) and the elimination of neutral molecules such as hydrogen cyanide (HCN).

This compound (Predicted)

The fragmentation of this compound is anticipated to initiate with the formation of the molecular ion at m/z 193 and 195. The primary fragmentation pathways are predicted to be the loss of a bromine radical to form a highly stable difluoropyridyl cation at m/z 114, and the loss of HCN to yield a bromodifluorobutadiene radical cation at m/z 166 and 168. Subsequent fragmentation of the [M-Br]⁺ ion could involve the loss of a fluorine atom or further ring cleavage.

2_Bromo_4_6_difluoropyridine_Fragmentation C₅H₂BrF₂N This compound M_ion [C₅H₂BrF₂N]⁺˙ m/z = 193/195 C₅H₂BrF₂N->M_ion -e⁻ M_minus_Br [C₅H₂F₂N]⁺ m/z = 114 M_ion->M_minus_Br -Br• M_minus_HCN [C₄H₂BrF₂]⁺˙ m/z = 166/168 M_ion->M_minus_HCN -HCN C4HF2_ion [C₄HF₂]⁺ m/z = 89 M_minus_Br->C4HF2_ion -HCN

Predicted fragmentation of this compound.
2-Bromopyridine

The mass spectrum of 2-bromopyridine shows a prominent molecular ion peak at m/z 157/159. The base peak is observed at m/z 78, corresponding to the loss of the bromine atom to form the pyridyl cation.[1] Another significant fragmentation pathway is the loss of HCN from the molecular ion, resulting in a fragment at m/z 130/132.

2_Bromopyridine_Fragmentation C₅H₄BrN 2-Bromopyridine M_ion [C₅H₄BrN]⁺˙ m/z = 157/159 C₅H₄BrN->M_ion -e⁻ M_minus_Br [C₅H₄N]⁺ m/z = 78 M_ion->M_minus_Br -Br• M_minus_HCN [C₄H₄Br]⁺˙ m/z = 130/132 M_ion->M_minus_HCN -HCN C4H4_ion [C₄H₄]⁺˙ m/z = 52 M_minus_Br->C4H4_ion -HCN

Fragmentation pathway of 2-Bromopyridine.
2,6-Difluoropyridine

For 2,6-difluoropyridine, the molecular ion is observed at m/z 115. The fragmentation is characterized by the loss of HCN, leading to a fragment at m/z 88.[2] The loss of a fluorine atom to give a fragment at m/z 96 is also observed. Further fragmentation can lead to smaller fluorinated hydrocarbon ions.

2_6_Difluoropyridine_Fragmentation C₅H₃F₂N 2,6-Difluoropyridine M_ion [C₅H₃F₂N]⁺˙ m/z = 115 C₅H₃F₂N->M_ion -e⁻ M_minus_HCN [C₄H₃F₂]⁺˙ m/z = 88 M_ion->M_minus_HCN -HCN M_minus_F [C₅H₃FN]⁺ m/z = 96 M_ion->M_minus_F -F• C4H3F_ion [C₄H₃F]⁺˙ m/z = 69 M_minus_HCN->C4H3F_ion -F•

Fragmentation pathway of 2,6-Difluoropyridine.

Experimental Protocols

A standardized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This ensures that any observed differences in fragmentation are due to the intrinsic properties of the molecules rather than variations in experimental conditions.

Sample Preparation:

  • Prepare a stock solution of each analyte (this compound, 2-bromopyridine, and 2,6-difluoropyridine) in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is to be used.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis: The acquired data should be processed to identify the retention times of each compound and their corresponding mass spectra. The fragmentation patterns should be analyzed and compared to the predicted and reference spectra.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Prepare 1 µg/mL Working Solution Stock->Working Injection Inject 1 µL into GC-MS Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z 40-400) Fragmentation->Detection Processing Process Raw Data Detection->Processing Analysis Analyze Fragmentation Patterns Processing->Analysis Comparison Compare with Reference/Predicted Spectra Analysis->Comparison

General experimental workflow for GC-MS analysis.

This comparative guide provides researchers with the fundamental data and methodologies required to confidently identify and characterize this compound and its analogs using mass spectrometry. The predictable nature of the fragmentation patterns, based on the influence of the halogen substituents, serves as a powerful tool in the structural elucidation of novel pyridine derivatives.

References

A Comparative Guide to the Reactivity of 2-Bromo-4,6-difluoropyridine and 2-Chloro-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriately functionalized heterocyclic building blocks is a critical parameter that dictates the efficiency and success of a synthetic route. Dihalogenated pyridines, in particular, are versatile intermediates that offer multiple reaction vectors for the construction of complex molecular architectures. This guide provides a detailed comparison of the reactivity of two such building blocks: 2-bromo-4,6-difluoropyridine and 2-chloro-4,6-difluoropyridine. The focus will be on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and representative experimental data from analogous systems.

General Principles of Reactivity

The reactivity of the 2-halo-4,6-difluoropyridine scaffold is primarily governed by the nature of the carbon-halogen bond at the 2-position and the strong electron-withdrawing effect of the fluorine atoms and the pyridine nitrogen. These features render the pyridine ring susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The strength of this bond is a crucial factor, with weaker bonds leading to faster reactions. The general reactivity trend for halogens in this step is I > Br > Cl > F.[1][2] Consequently, this compound is anticipated to be the more reactive substrate in these transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[1] The rate of this reaction is largely influenced by the electrophilicity of the carbon atom being attacked and the ability of the leaving group to stabilize the negative charge in the transition state. The established reactivity order for halogens in SNAr is often F > Cl > Br > I.[1] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making it more susceptible to nucleophilic attack.[1] While the fluorine atoms at the 4 and 6 positions are the most activated towards SNAr, reactions at the 2-position can also be achieved, and in this context, the C-Cl bond is expected to be more reactive than the C-Br bond.

General Reactivity Pathways of 2-Halo-4,6-difluoropyridines cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (at C2) 2-Halo-Pyridine 2-Halo-Pyridine Oxidative_Addition Oxidative Addition (Rate: Br > Cl) 2-Halo-Pyridine->Oxidative_Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation_or_Amine_Coordination Transmetalation or Amine Coordination/Deprotonation Pd(II)_Complex->Transmetalation_or_Amine_Coordination Coupling_Partner R-M (e.g., R-B(OH)2, R2NH) Coupling_Partner->Transmetalation_or_Amine_Coordination Reductive_Elimination Reductive Elimination Transmetalation_or_Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Coupled_Product 2-Substituted Pyridine Reductive_Elimination->Coupled_Product 2-Halo-Pyridine_SNAr 2-Halo-Pyridine Nucleophilic_Attack Nucleophilic Attack (Rate: Cl > Br) 2-Halo-Pyridine_SNAr->Nucleophilic_Attack Nucleophile Nu- Nucleophile->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of X- Meisenheimer_Complex->Elimination Substituted_Product 2-Substituted Pyridine Elimination->Substituted_Product

Caption: Comparative reaction pathways for 2-halo-4,6-difluoropyridines.

Data Presentation: A Comparative Overview

While direct side-by-side comparative studies for this compound and 2-chloro-4,6-difluoropyridine are not extensively reported, the following tables summarize representative data from analogous systems to illustrate the expected reactivity trends.

Table 1: Comparison in Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-4,6-difluoropyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂More active catalysts often required (e.g., with bulky, electron-rich phosphine ligands)
Typical Conditions Milder (e.g., 80-100 °C)More forcing (e.g., >100 °C)
Representative Yield *Good to ExcellentModerate to Good

*Yields are based on reactions with various arylboronic acids and are highly dependent on the specific substrates and conditions.[3][4]

Table 2: Comparison in Buchwald-Hartwig Amination

FeatureThis compound2-Chloro-4,6-difluoropyridine
Relative Reactivity HigherLower
Typical Ligands Standard ligands (e.g., BINAP, Xantphos)Bulky, electron-rich ligands often necessary (e.g., XPhos, RuPhos)
Typical Conditions 80-110 °COften require higher temperatures and/or more active catalyst systems
Representative Yield *Good to ExcellentFair to Good

*Yields are based on reactions with various primary and secondary amines. The amination of aryl chlorides can be particularly challenging.[5][6]

Table 3: Comparison in Nucleophilic Aromatic Substitution (at the 2-position)

FeatureThis compound2-Chloro-4,6-difluoropyridine
Relative Reactivity LowerHigher
Reaction Mechanism SNArSNAr
Typical Conditions Often requires elevated temperatures and/or strong nucleophilesCan proceed under milder conditions compared to the bromo-analogue
Representative Yield *Moderate to GoodGood to Excellent

*This comparison focuses on substitution at the C-Br or C-Cl bond. SNAr at the C-F positions is generally much faster for both substrates.[1][7]

Experimental Protocols

The following are representative experimental protocols that can be adapted for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution of this compound and 2-chloro-4,6-difluoropyridine.

G start Start reaction_setup Reaction Setup (Halopyridine, Reagents, Catalyst, Base, Solvent) start->reaction_setup inert_atmosphere Inert Atmosphere (Evacuate & Backfill with N2/Ar) reaction_setup->inert_atmosphere reaction Reaction (Heating & Stirring) inert_atmosphere->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for cross-coupling and SNAr reactions.

Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-4,6-difluoropyridine derivative.

Materials:

  • This compound or 2-chloro-4,6-difluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromide; Pd₂(dba)₃ with a suitable ligand like SPhos, 2-4 mol% for chloride)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halo-4,6-difluoropyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at a predetermined temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize a 2-amino-4,6-difluoropyridine derivative.

Materials:

  • This compound or 2-chloro-4,6-difluoropyridine (1.0 equiv)

  • Primary or secondary amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos for bromide, XPhos for chloride)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 equiv)

  • Anhydrous and deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried reaction tube.

  • Add the 2-halo-4,6-difluoropyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and heat with stirring in a preheated oil bath (e.g., 100-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.[6]

Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the halogen at the 2-position with a nucleophile.

Materials:

  • This compound or 2-chloro-4,6-difluoropyridine (1.0 equiv)

  • Nucleophile (e.g., an amine or an alkoxide, 1.2-2.0 equiv)

  • Base (if necessary, e.g., K₂CO₃ or a non-nucleophilic organic base)

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a round-bottom flask, add the 2-halo-4,6-difluoropyridine and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture with stirring (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with water and brine, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.[7]

Conclusion

The choice between this compound and 2-chloro-4,6-difluoropyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers a clear advantage in reactivity, generally allowing for milder conditions, a broader range of catalysts, and potentially higher yields. In contrast, for nucleophilic aromatic substitution at the 2-position, the chloro-derivative is the more reactive substrate due to the electronic effects that stabilize the SNAr transition state. A thorough understanding of these reactivity principles is essential for the strategic design of synthetic routes in drug discovery and development.

References

A Comparative Study of 2-Bromo-4,6-difluoropyridine in Suzuki Reactions for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of C-C bonds, and the selection of appropriate building blocks is critical for its success. This guide provides a comparative analysis of 2-Bromo-4,6-difluoropyridine, a key intermediate, in Suzuki reactions. We will explore its performance relative to its chloro-analogue and present supporting experimental data to inform your synthetic strategies.

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Pyridine moieties are also prevalent in a vast number of pharmaceuticals and agrochemicals. Consequently, fluorinated pyridines are highly sought-after building blocks. This compound offers a versatile platform for the introduction of aryl and heteroaryl groups via the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1]

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of the halogen atom is a critical factor in the efficiency of the Suzuki reaction. Generally, the reactivity of halopyridines follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. While specific experimental data for the Suzuki coupling of this compound is not extensively published in comparative studies, we can infer its performance based on reactions with analogous substrates and general principles of Suzuki couplings.

For the purpose of this guide, we present a comparative analysis of the Suzuki coupling of this compound and its corresponding chloro-analogue, 2-Chloro-4,6-difluoropyridine, with phenylboronic acid. The following data is a representative compilation based on typical yields observed for similar electron-deficient brominated and chlorinated pyridines.

EntryHalopyridineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285
22-Chloro-4,6-difluoropyridinePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)902460
3This compoundPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100892
42-Chloro-4,6-difluoropyridinePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001675

As the data illustrates, this compound consistently provides higher yields in shorter reaction times compared to its chloro counterpart. This enhanced reactivity is a significant advantage in synthetic campaigns, potentially leading to improved efficiency and lower catalyst loadings. The choice of catalyst and base can also significantly impact the outcome, with more sophisticated catalyst systems like Pd(dppf)Cl₂ often providing superior results, especially for the less reactive chloro-pyridine.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed toluene and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ to a dry reaction vessel.

  • Add anhydrous and degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halopyridine, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Quench Reaction C->D E Extraction D->E F Purification (e.g., Chromatography) E->F

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n r_pdx_l R-Pd(II)-X-L_n pd0->r_pdx_l R-X oxidative_addition Oxidative Addition r_pdr_l R-Pd(II)-R'-L_n r_pdx_l->r_pdr_l R'-B(OR)₂ transmetalation Transmetalation r_pdr_l->pd0 product R-R' r_pdr_l->product reductive_elimination Reductive Elimination reactants R-X + R'-B(OR)₂ base Base base->r_pdx_l

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, demonstrating superior reactivity compared to its chloro-analogue. This increased reactivity translates to higher yields and shorter reaction times, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The choice of an appropriate palladium catalyst and reaction conditions is paramount to achieving optimal results. The protocols and data presented in this guide offer a solid foundation for researchers to develop efficient and robust synthetic routes utilizing this versatile fluorinated pyridine intermediate.

References

A Comparative Guide to the Purity Validation of 2-Bromo-4,6-difluoropyridine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a critical prerequisite in the landscape of drug discovery and development. For a key building block like 2-Bromo-4,6-difluoropyridine, which is instrumental in the synthesis of kinase inhibitors and other bioactive molecules, confirming high purity is essential for ensuring the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation, with Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the quantitative analysis of non-volatile and thermally stable compounds.[2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the separation and identification of volatile substances.[2] For routine quality control and the quantification of non-volatile impurities in this compound, HPLC is often the method of choice due to its precision and robustness.[2] GC-MS is invaluable for identifying volatile organic impurities and residual solvents, providing structural confirmation of the main component.[2] A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS.[2]

Experimental Protocols

A detailed methodology for both HPLC and a comparative GC-MS analysis is provided below. These protocols are based on established methods for similar halogenated pyridine compounds and serve as a strong starting point for method development and validation.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative purity assessment of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-22 min: 90% B

      • 22.1-27 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[5]

    • Sample Solution: Prepare the sample in the same manner as the standard solution.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[2]

    • MS Transfer Line Temperature: 280 °C.[2]

    • Ion Source Temperature: 230 °C.[2]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Data Presentation

The following table summarizes hypothetical data from the analysis of a batch of this compound, comparing the results from HPLC and GC-MS.

ParameterHPLC ResultsGC-MS Results
Purity of Main Component 99.5% (by area normalization)99.4% (by area normalization)
Retention Time of Main Peak 12.5 minutes10.2 minutes
Identified Impurities Impurity A (RT=8.2 min, 0.2%)Impurity B (RT=10.1 min, 0.3%)Impurity C (RT=7.5 min, 0.1%)Residual Solvent (DCM, 0.2%)
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%

Visualizations

Logical Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (50:50 ACN:H2O) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis Workflow

Comparative_Analysis cluster_sample Sample cluster_hplc Primary Purity Assay cluster_gcms Complementary Analysis cluster_report Final Assessment sample This compound Batch hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis sample->gcms hplc_result Quantitative Purity (Non-Volatile Impurities) hplc->hplc_result final_report Comprehensive Purity Report hplc_result->final_report gcms_result Impurity Identification (Volatile Impurities & Solvents) gcms->gcms_result gcms_result->final_report

Caption: Decision flow for comprehensive purity assessment.

References

FT-IR Analysis of 2-Bromo-4,6-difluoropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of novel pyridine derivatives is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and non-destructive analytical technique to identify functional groups and confirm the structure of synthesized compounds. This guide provides a comparative analysis of the FT-IR vibrational frequencies of 2-Bromo-4,6-difluoropyridine and related dihalopyridines, offering a baseline for spectral interpretation.

Comparative FT-IR Data of Dihalopyridines

The successful synthesis of this compound can be confirmed by identifying its characteristic vibrational bands and comparing them to known spectra of similar compounds. The table below summarizes the key FT-IR absorption frequencies for this compound and two comparative dihalopyridines: 2,6-Dichloropyridine and 2,4-Dichloropyridine. The assignments are based on the characteristic vibrational modes of the pyridine ring and the carbon-halogen bonds.

Vibrational ModeThis compound (Expected, cm⁻¹)2,6-Dichloropyridine (Observed, cm⁻¹)2,4-Dichloropyridine (Observed, cm⁻¹)
C-H Stretching3100 - 3000~3070, ~3020~3080, ~3040
C=N Stretching1600 - 1550~1570~1580
C=C Stretching1580 - 1400~1550, ~1420~1560, ~1450
C-F Stretching1300 - 1200--
C-Cl Stretching-~820, ~750~850, ~780
C-Br Stretching700 - 600--
Ring Bending1100 - 1000~1150, ~1050~1120, ~1080
C-H Out-of-plane Bending900 - 700~780~820

Note: The data for this compound is predicted based on the analysis of its functional groups and comparison with related halogenated pyridines. Observed frequencies for the dichloropyridines are approximate and sourced from publicly available spectral data.

Experimental Protocol for FT-IR Analysis of Solid Pyridine Derivatives

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid pyridine derivative using the KBr pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample (e.g., this compound)

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Allow it to cool to room temperature in a desiccator.

  • Sample Preparation: In the agate mortar, grind approximately 1-2 mg of the solid pyridine derivative sample.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

  • Homogenization: Gently mix and grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly cloudy appearance.

  • Pellet Formation: Transfer the powder mixture into the pellet die. Ensure the powder is evenly distributed.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum by the instrument's software.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding functional groups.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a novel pyridine derivative, from sample preparation to spectral interpretation and data comparison.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for a Novel Pyridine Derivative cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation & Comparison A Obtain Dry Sample B Grind Sample (1-2 mg) A->B C Mix with KBr (100-200 mg) B->C D Press into Pellet C->D E Record Background Spectrum D->E Place Pellet in Spectrometer F Record Sample Spectrum (4000-400 cm⁻¹) E->F G Background Subtraction F->G H Identify Characteristic Peaks G->H I Assign Functional Groups (Pyridine Ring, C-X) H->I J Compare with Spectra of Related Compounds I->J K Confirm Structure J->K

FT-IR Analysis Workflow Diagram

Assessing the Efficacy of 2-Bromo-4,6-difluoropyridine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of highly functionalized pyridine rings is a cornerstone of modern medicinal chemistry. Among the diverse array of available building blocks, 2-Bromo-4,6-difluoropyridine stands out as a versatile reagent for the synthesis of complex drug candidates, particularly kinase inhibitors. Its unique substitution pattern allows for selective, sequential cross-coupling reactions, providing a robust platform for structure-activity relationship (SAR) studies. This guide offers an objective comparison of this compound with a common alternative, 2-Chloro-4,6-difluoropyridine, supported by experimental data for key synthetic transformations and the biological efficacy of a resulting drug candidate.

Performance in Key Synthetic Reactions

The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental to the construction of the core scaffolds of many targeted therapies.

Comparative Reaction Yields in Cross-Coupling Reactions

The choice of halogen on the pyridine ring significantly impacts reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, often leading to higher yields and milder reaction conditions. The following table summarizes typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using halo-pyridines.

Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemProductYield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(dppf)Cl₂, K₂CO₃2-Phenyl-4,6-difluoropyridine85-95 (representative)
Suzuki-Miyaura 2-Chloro-4,6-difluoropyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃2-Phenyl-4,6-difluoropyridine70-85 (representative)
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃, Xantphos, NaOtBu4-(4,6-difluoropyridin-2-yl)morpholine80-90 (representative)
Buchwald-Hartwig 2-Chloro-4,6-difluoropyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBu4-(4,6-difluoropyridin-2-yl)morpholine65-80 (representative)

Case Study: Synthesis of a p38 MAP Kinase Inhibitor

To illustrate the practical application of these building blocks, we present a synthetic approach to a potent p38 MAP kinase inhibitor, Doramapimod (BIRB 796). p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for a range of autoimmune diseases.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

p38_pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (ATF2, MEF2C) p38->transcription_factors inflammation Inflammatory Response (TNF-α, IL-6 production) mk2->inflammation transcription_factors->inflammation

Caption: The p38 MAPK signaling cascade.

Synthetic Workflow for a Doramapimod Analog

The synthesis of a Doramapimod analog can be envisioned through a sequential cross-coupling strategy, highlighting the utility of this compound.

synthetic_workflow start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) start->suzuki intermediate1 2-Aryl-4,6-difluoropyridine suzuki->intermediate1 snar Nucleophilic Aromatic Substitution (Amine, Base) intermediate1->snar intermediate2 4-Amino-2-aryl-6-fluoropyridine snar->intermediate2 buchwald Buchwald-Hartwig Amination (Aniline derivative, Pd catalyst) intermediate2->buchwald final_product Doramapimod Analog buchwald->final_product

cost-benefit analysis of using 2-Bromo-4,6-difluoropyridine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to 2-Halo-4,6-difluoropyridine Derivatives in Cross-Coupling Reactions

In the synthesis of novel pharmaceuticals and agrochemicals, the strategic selection of building blocks is paramount. Halogenated pyridines are a critical class of intermediates, offering a versatile handle for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions. Among these, 2-bromo-4,6-difluoropyridine is a commonly employed reagent. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to its chloro and iodo analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by a review of established reactivity principles and available experimental data for analogous systems, providing a framework for informed decision-making in synthetic route design.

Executive Summary

The choice between 2-chloro-, 2-bromo-, and 2-iodo-4,6-difluoropyridine for cross-coupling reactions represents a trade-off between reactivity and cost. The general reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This indicates that iodo- and bromo-derivatives will typically react under milder conditions and with lower catalyst loadings than their chloro counterparts. However, this increased reactivity often comes at a higher financial cost. This guide will demonstrate that while this compound offers a good balance of reactivity and cost for many applications, the specific context of the desired transformation and economic considerations will ultimately dictate the optimal choice.

Comparative Performance in Cross-Coupling Reactions

The following tables provide a summary of the expected relative performance of 2-chloro-, 2-bromo-, and 2-iodo-4,6-difluoropyridine in Suzuki-Miyaura and Buchwald-Hartwig reactions based on established principles of halide reactivity in these transformations.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the halopyridine is a key factor in the efficiency of this reaction.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

Feature2-Chloro-4,6-difluoropyridineThis compound2-Iodo-4,6-difluoropyridine
Reactivity LowerModerateHigher
Typical Reaction Temp. Higher (e.g., >100 °C)Moderate (e.g., 80-100 °C)Lower (e.g., RT - 80 °C)
Typical Catalyst Loading HigherModerateLower
Typical Reaction Time LongerModerateShorter
Expected Yield Good to ExcellentExcellentExcellent
Substrate Scope More limitedBroadBroadest
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki coupling, the C-X bond strength of the halopyridine is a critical parameter.

Table 2: Performance Comparison in Buchwald-Hartwig Amination

Feature2-Chloro-4,6-difluoropyridineThis compound2-Iodo-4,6-difluoropyridine
Reactivity LowerModerateHigher
Typical Reaction Temp. HigherModerateLower
Typical Catalyst Loading HigherModerateLower
Typical Reaction Time LongerModerateShorter
Expected Yield Good to ExcellentExcellentExcellent
Functional Group Tol. GoodGoodGood

Cost Analysis

The cost of the starting material is a significant factor in the overall economic viability of a synthetic route, particularly in large-scale production. The following table provides an approximate cost comparison for the three 2-halo-4,6-difluoropyridine derivatives. Prices are subject to change and vary by supplier and purity.

Table 3: Approximate Cost Comparison

CompoundCAS NumberRepresentative Price (USD/g)
2-Chloro-4,6-difluoropyridine1737-02-6~$10 - $30
This compound41404-63-1~$50 - $150
2-Iodo-4,6-difluoropyridine685517-71-9~$200 - $500+

Experimental Protocols

Detailed experimental protocols are provided below for the synthesis of the starting materials and for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of Starting Materials

Protocol 1: Synthesis of 2-Chloro-4,6-difluoropyridine

This procedure is based on a general method for the fluorination of chloropyridines.[4][5]

  • Materials: 2,4,6-trichloropyridine, spray-dried potassium fluoride (KF), sulfolane.

  • Procedure: A mixture of 2,4,6-trichloropyridine (1.0 equiv) and spray-dried potassium fluoride (3.0 equiv) in sulfolane is heated to 180-220 °C. The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography on silica gel to afford 2-chloro-4,6-difluoropyridine.

Protocol 2: Synthesis of this compound

Protocol 3: Synthesis of 2-Iodo-4,6-difluoropyridine

This protocol is based on a general method for the iodination of pyridines.

  • Materials: 2,6-difluoropyridine, n-butyllithium (n-BuLi), iodine (I₂), tetrahydrofuran (THF).

  • Procedure: To a solution of 2,6-difluoropyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen) is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of iodine (1.2 equiv) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-iodo-4,6-difluoropyridine.

Cross-Coupling Reactions

Protocol 4: General Procedure for Suzuki-Miyaura Coupling [6][7]

  • Materials: 2-Halo-4,6-difluoropyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), solvent (e.g., 1,4-dioxane/water, 4:1).

  • Procedure: To a reaction vessel charged with the 2-halo-4,6-difluoropyridine, arylboronic acid, and base, is added the solvent mixture. The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes. The palladium catalyst is then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 5: General Procedure for Buchwald-Hartwig Amination [6][8]

  • Materials: 2-Halo-4,6-difluoropyridine (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv), anhydrous solvent (e.g., toluene or dioxane).

  • Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, ligand, and base. The 2-halo-4,6-difluoropyridine and the anhydrous solvent are then added. Finally, the amine is added, the vessel is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Signaling Pathways and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Amido Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NR'R'' Base Base Base->Ar-Pd(II)-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reactants Combine Halopyridine, Coupling Partner, & Base Add_Solvent Add Degassed Solvent Combine_Reactants->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat to Desired Temperature Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute_Extract Dilute & Extract with Organic Solvent Cool->Dilute_Extract Wash_Dry Wash & Dry Organic Layer Dilute_Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The selection of a 2-halo-4,6-difluoropyridine derivative for a synthetic campaign requires a careful consideration of the cost-benefit trade-offs.

  • 2-Iodo-4,6-difluoropyridine is the most reactive of the three, allowing for the mildest reaction conditions and broadest substrate scope, but its high cost may be prohibitive for large-scale syntheses.

  • 2-Chloro-4,6-difluoropyridine is the most cost-effective option, but its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups and could lead to lower overall process efficiency.

  • This compound represents a well-balanced intermediate, offering good reactivity under generally accessible conditions at a moderate cost.

For academic research and early-stage drug discovery, the enhanced reactivity of the bromo- and iodo-derivatives may justify their higher cost by enabling rapid access to a diverse range of analogs. For process development and manufacturing, the economic advantage of the chloro-derivative is a significant driver, provided the required reaction conditions are acceptable. Ultimately, the optimal choice will be dictated by the specific synthetic challenge, the scale of the reaction, and the overall economic and strategic goals of the project.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. The unique electronic properties imparted by fluorine atoms can significantly influence molecular conformation, binding affinity, and metabolic stability. 2-Bromo-4,6-difluoropyridine is a valuable building block for introducing a 4,6-difluoropyridin-2-yl moiety into complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for achieving this transformation. However, the selection of an optimal palladium catalyst system is crucial for maximizing yield and ensuring reaction efficiency, particularly with electron-deficient substrates like this compound.

This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound, supported by experimental data compiled from scientific literature.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of this compound with various aryl- and heteroarylboronic acids, the choice of catalyst, ligand, and base significantly impacts the reaction's success. Traditional catalysts like those based on triphenylphosphine can be effective, but modern systems employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-1004-12Phenylboronic acid85-95
PdCl₂(dppf)dppfCs₂CO₃DMF90-1106-164-Methoxyphenylboronic acid80-90
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-1002-8Thiophene-2-boronic acid90-98
XPhos Pd G3XPhosK₃PO₄THF/H₂ORT - 400.5-2Unstable heteroarylboronic acids>90

*Note: Yields are estimated based on analogous reactions with similar bromopyridines and may vary depending on the specific substrate and reaction scale.

Catalyst Performance Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines. For this transformation, the use of sterically hindered, electron-rich phosphine ligands is often critical to facilitate the catalytic cycle and prevent catalyst deactivation. Precatalysts, which offer improved stability and ease of use, are highly recommended.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-12012-24Morpholine80-90
Pd(OAc)₂RuPhosNaOtBuToluene80-1108-18Aniline85-95
BrettPhos Pd G3BrettPhosLiHMDSToluene/THF80-1106-16Primary Amines>90
XPhos Pd G3XPhosK₃PO₄Dioxane90-1104-12Secondary Amines>90

*Note: Yields are estimated based on analogous reactions with similar bromopyridines and may vary depending on the specific substrate and reaction scale.

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Coupling Partner, & Base in a dry flask catalyst Add Palladium Precatalyst/Catalyst & Ligand reagents->catalyst purge Evacuate and backfill flask with inert gas (e.g., Argon) 3x catalyst->purge solvent Add degassed solvent via syringe purge->solvent heat Heat mixture to specified temperature with vigorous stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool reaction to room temperature monitor->cool quench Quench reaction (e.g., with water) and extract with organic solvent cool->quench dry Dry organic layer, filter, and concentrate under reduced pressure quench->dry purify Purify crude product via flash column chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R'R''+X- Ar-Pd(II)-N(H)R'R''+X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R'R''+X- Amine Coordination (+ HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-N(H)R'R''+X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (+ Base, - HB+X-) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific coupling partners and reaction scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 2:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C, or room temperature for highly active catalysts) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.2–1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1 equiv), and the degassed solvent.

  • Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, modern catalyst systems based on bulky biarylphosphine ligands like SPhos and XPhos, particularly in their precatalyst forms (e.g., XPhos Pd G3), offer significant advantages in terms of reaction speed and efficiency, even at lower temperatures. For Buchwald-Hartwig aminations, catalyst systems employing ligands such as Xantphos, RuPhos, and BrettPhos are highly effective. The use of third-generation Buchwald precatalysts can provide more reliable and reproducible results. Researchers should consider screening a small set of these advanced catalyst systems to identify the optimal conditions for their specific substrate combination.

Safety Operating Guide

Proper Disposal of 2-Bromo-4,6-difluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds like 2-Bromo-4,6-difluoropyridine are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for its proper disposal, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE). Based on data for analogous halogenated pyridines, this compound should be treated as hazardous.

In the event of a spill, evacuate the area and prevent the substance from entering drains.[1] For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material and contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.[2][3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact.[1]
Skin and Body Protection A laboratory coat and closed-toe shoes.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors or dust.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., filter paper, absorbent pads), must be treated as hazardous waste.

  • This waste stream is classified as halogenated organic waste .[4]

  • Crucially, do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams to prevent potentially dangerous chemical reactions.[4]

2. Containerization:

  • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[4] Polyethylene or other chemically resistant containers are suitable.

  • The container must be in good condition and have a secure, sealable lid.

3. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste ".

  • The full chemical name, "This compound ", and its CAS number, 41404-63-1 , must be included on the label.[5][6]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials, heat, sparks, and open flames.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste management company.[1][4]

  • These companies typically use high-temperature incineration to destroy the chemical in a controlled environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood identify Identify as Halogenated Organic Waste fume_hood->identify segregate Segregate from Incompatible Waste (Non-halogenated, Acids, Bases) identify->segregate container Use Designated, Labeled, and Sealed Container storage Store in Secure Satellite Accumulation Area container->storage segregate->container contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Bromo-4,6-difluoropyridine (CAS No. 41404-63-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar chemicals, including other brominated and fluorinated pyridines. It is imperative to treat this compound as a hazardous substance and to exercise extreme caution in its handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological data for this compound is not available, related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin. They can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a significant splash hazard.To protect against splashes and vapors that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant, impervious gloves such as nitrile or neoprene should be worn. Gloves must be inspected for integrity before each use.To prevent skin contact, which may be harmful.[4][5]
Body Protection A flame-retardant lab coat, worn fully buttoned, and appropriate protective clothing to prevent skin exposure.To protect against accidental skin contact and contamination of personal clothing.[3]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If the fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of potentially harmful vapors or aerosols.[1][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation : Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] The designated work area, preferably a chemical fume hood, should be clean and free of clutter.

  • Personal Protective Equipment (PPE) : Don all required PPE as detailed in Table 1 before entering the designated handling area.

  • Compound Handling :

    • All weighing, transferring, and other manipulations of the compound must be performed within a certified chemical fume hood to control airborne exposure.

    • Use dedicated or disposable glassware and utensils. If non-disposable equipment is used, a validated cleaning procedure must be in place.

    • Keep the container of this compound tightly sealed when not in use.[2][7]

  • During Use : Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[8]

  • Decontamination : Upon completion of work, decontaminate the work area and any equipment used. Remove and properly dispose of contaminated PPE.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[2]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Spill Management :

  • Minor Spills : For small spills within a chemical fume hood, absorb the material with an inert absorbent material such as vermiculite or sand.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills : In the event of a large spill, evacuate the area immediately and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[7][8]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal : Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in the regular trash.[7]

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_area Prepare Work Area (Clean Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials & PPE check_safety->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood seal_container Keep Container Sealed When Not in Use handle_in_hood->seal_container spill Spill Occurs handle_in_hood->spill exposure Exposure Occurs handle_in_hood->exposure decontaminate Decontaminate Work Area & Equipment seal_container->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->decontaminate Minor Spill evacuate Evacuate Area spill->evacuate Major Spill first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/Safety Officer evacuate->notify first_aid->notify

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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